Cholesteryl linolenate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3/b9-8-,12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCIBHUFSIWCE-WVXFKAQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014612 | |
| Record name | Cholesteryl linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2545-22-4 | |
| Record name | Cholesteryl linolenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z,15Z)-9,12,15-octadecatrienoate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesteryl linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl (Z,Z,Z)-octadeca-9,12,15-trien-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Cholesteryl Linolenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of cholesteryl linolenate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and biological significance of this cholesterol ester.
Chemical and Physical Properties
This compound is a cholesterol ester formed from the condensation of a cholesterol molecule and a linolenic acid molecule.[1] It is a significant component of low-density lipoprotein (LDL) and has been implicated in the pathology of atherosclerosis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 2545-22-4 | [3] |
| PubChem CID | 6436907 | [3] |
| Molecular Formula | C45H74O2 | [3] |
| Molecular Weight | 647.08 g/mol | [3] |
| Physical Property | Value | Source |
| Melting Point | Below room temperature (observed as a neat oil) | [4] |
| Boiling Point | 678.9 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in Chloroform | |
| Appearance | White to off-white semi-solid |
| Spectroscopic Data | Description | Source |
| ¹H NMR | Data available for the closely related cholesteryl linoleate shows characteristic signals for the cholesterol backbone and the linoleate fatty acid chain. | [5] |
| ¹³C NMR | Spectra available, though detailed peak assignments for this compound require further analysis. Data for cholesteryl acetate provides a reference for the cholesterol moiety. | [6] |
| IR Spectroscopy | The spectrum shows characteristic ester carbonyl stretching vibrations. | [7] |
| Mass Spectrometry | Fragmentation patterns typically show a neutral loss of the cholesterol backbone (368.5 m/z), allowing for the identification of the fatty acyl chain. | [1] |
Experimental Protocols
Synthesis of this compound
General Esterification Procedure:
-
Reactant Preparation: Cholesterol and linolenic acid are dissolved in a suitable inert solvent, such as toluene.
-
Catalyst Addition: A catalyst is added to the reaction mixture. Common catalysts for this type of esterification include dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP), or triphenylphosphine-sulfur trioxide adduct.[8]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with aqueous solutions to remove the catalyst and any unreacted acid.
-
Purification: The crude product is purified, typically by column chromatography on silica gel.
Purification by Silica Gel Column Chromatography
General Protocol:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from impurities.
-
Fraction Collection: Fractions of the eluate are collected and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[9][10]
Signaling Pathways and Biological Relevance
This compound, particularly in its oxidized form, plays a crucial role in the development of atherosclerosis. The following diagram illustrates the pathway of this compound oxidation and its subsequent uptake by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.
Workflow of this compound Synthesis and Purification
The following diagram outlines a typical workflow for the laboratory synthesis and purification of this compound.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2545-22-4 [chemicalbook.com]
- 3. This compound | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesteryl linoleate(604-33-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Metabolic Crossroads of Cholesteryl Linolenate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl linolenate, an ester of cholesterol and the omega-3 fatty acid alpha-linolenic acid, is a significant yet often overlooked component of lipid metabolism. Present in plasma lipoproteins and various tissues, its metabolic fate is intricately linked to key enzymatic pathways and cellular signaling cascades that influence inflammation, atherosclerosis, and overall lipid homeostasis. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its synthesis, transport, and enzymatic processing. We present quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates, offering a critical resource for researchers in lipidology, cardiovascular disease, and drug development.
Introduction
Cholesteryl esters are the primary form for cholesterol storage and transport within the body. While cholesteryl oleate and linoleate are often the most abundant species, this compound, derived from the essential omega-3 fatty acid alpha-linolenic acid, plays a distinct and crucial role in metabolic processes. Its presence in various lipoprotein fractions and its accumulation in atherosclerotic plaques underscore its importance in both physiological and pathological contexts. Understanding the intricate metabolic pathways and signaling roles of this compound is paramount for developing novel therapeutic strategies targeting lipid-related disorders.
Synthesis and Transport of this compound
This compound is synthesized through the esterification of cholesterol with alpha-linolenic acid. This process is catalyzed by two key enzymes: Lecithin:cholesterol acyltransferase (LCAT) in the plasma and Acyl-CoA:cholesterol acyltransferase (ACAT) within cells.
-
LCAT-mediated Synthesis: LCAT is primarily associated with high-density lipoproteins (HDL) in the plasma. It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, forming a cholesteryl ester. The specificity of LCAT for different fatty acids influences the composition of cholesteryl esters in lipoproteins.
-
ACAT-mediated Synthesis: ACAT is an intracellular enzyme located in the endoplasmic reticulum that esterifies cholesterol with fatty acyl-CoAs. There are two isoforms, ACAT1 and ACAT2. ACAT2, predominantly found in the liver and intestine, has been shown to utilize linolenoyl-CoA as a substrate, contributing to the this compound pool within these tissues[1].
Once synthesized, this compound is incorporated into the core of lipoproteins—chylomicrons, very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and HDL—for transport throughout the circulatory system[2][3]. The distribution of this compound among these lipoprotein fractions is a key determinant of its metabolic fate.
Quantitative Distribution of this compound
The relative abundance of this compound varies across different lipoprotein fractions and tissues, and can be altered in disease states.
Table 1: Fatty Acid Composition of Cholesteryl Esters in Human Plasma Lipoproteins
| Fatty Acid | VLDL (% of total CE fatty acids) | LDL (% of total CE fatty acids) | HDL (% of total CE fatty acids) |
| Palmitic (16:0) | 10-15 | 10-12 | 10-13 |
| Stearic (18:0) | 1-3 | 1-2 | 1-2 |
| Oleic (18:1) | 15-25 | 18-25 | 15-20 |
| Linoleic (18:2) | 45-55 | 50-60 | 45-55 |
| Linolenic (18:3) | ~1-2 | ~1-2 | ~1-2 |
| Arachidonic (20:4) | 5-10 | 4-8 | 5-9 |
Data compiled from multiple sources and represent approximate ranges.
Table 2: Cholesteryl Ester Composition in Human Tissues
| Tissue | This compound (% of total CE) | Predominant Cholesteryl Ester |
| Liver | Variable, reflects dietary intake | Cholesteryl Oleate, Cholesteryl Linoleate |
| Adrenal Gland | Low | Cholesteryl Arachidonate |
| Adipose Tissue | Variable, reflects dietary intake | Cholesteryl Oleate |
| Atherosclerotic Plaque | Present, concentration varies with plaque progression | Cholesteryl Oleate, Cholesteryl Linoleate[4] |
Enzymatic Metabolism of this compound
The metabolic turnover of this compound is governed by the concerted action of several key enzymes responsible for its synthesis and hydrolysis.
Lecithin:Cholesterol Acyltransferase (LCAT)
LCAT plays a central role in the formation of cholesteryl esters in plasma, including this compound. The enzyme's activity is influenced by the fatty acid composition of phosphatidylcholine.
-
Substrate Specificity: LCAT exhibits a preference for polyunsaturated fatty acids at the sn-2 position of phosphatidylcholine. While linoleic acid is a major substrate, alpha-linolenic acid can also be utilized, leading to the formation of this compound.
Acyl-CoA:Cholesterol Acyltransferase (ACAT)
ACAT is responsible for intracellular cholesterol esterification. The isoform ACAT2 is particularly relevant to hepatic and intestinal this compound synthesis.
-
Substrate Specificity: Studies have shown that ACAT2 can utilize a variety of fatty acyl-CoAs. Notably, linolenoyl-CoA is a substrate for ACAT2, contributing to the cellular pool of this compound[1].
Hormone-Sensitive Lipase (HSL)
HSL is a key intracellular lipase that hydrolyzes stored cholesteryl esters, releasing free cholesterol and fatty acids.
-
Hydrolytic Activity: HSL is capable of hydrolyzing a broad range of cholesteryl esters, including this compound, thereby mobilizing stored cholesterol for cellular processes such as steroid hormone synthesis or efflux[5][6][7][8]. The activity of HSL is nearly twice as high against cholesteryl esters compared to triacylglycerol[1][8].
Signaling Pathways Modulated by this compound
This compound and its derivatives are not merely inert storage molecules; they actively participate in cellular signaling, particularly in the context of inflammation and macrophage function.
Macrophage Activation and Inflammatory Signaling
In inflammatory settings, this compound can be converted to nitrated forms, such as cholesteryl-nitrolinoleate. These derivatives act as potent signaling molecules in macrophages.
-
NF-κB Pathway: Cholesteryl-nitrolinoleate has been shown to suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This suppression leads to a downregulation of pro-inflammatory cytokines[7][9].
-
PPARγ Activation: Nitroalkene derivatives of fatty acids, including those derived from this compound, are high-affinity ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ in macrophages generally leads to an anti-inflammatory response and regulates genes involved in lipid metabolism[3][10][11].
Cellular Uptake and Trafficking
The uptake of this compound from lipoproteins into cells is a regulated process. In macrophages, a selective uptake mechanism has been described.
-
LDL Receptor-Related Protein (LRP): Macrophages can selectively take up cholesteryl linoleate from LDL particles via the LDL Receptor-Related Protein (LRP). This process is distinct from the wholesale uptake of the entire LDL particle[12].
Experimental Protocols
Isolation of Lipoprotein Fractions by Sequential Ultracentrifugation
This protocol allows for the separation of VLDL, LDL, and HDL from plasma based on their density.
-
Initial Plasma Spin: Transfer 1 mL of plasma into an ultracentrifuge tube. Centrifuge at high speed (e.g., 356,000 x g) for 2.5 hours at 4°C to float the VLDL fraction[4][13][14].
-
VLDL Collection: Carefully collect the top VLDL layer.
-
Density Adjustment for LDL Isolation: Adjust the density of the remaining infranatant to 1.063 g/mL using a concentrated KBr solution[15][16].
-
LDL Spin: Centrifuge again under the same conditions for a longer duration (e.g., 18 hours) to float the LDL fraction.
-
LDL and HDL Collection: Collect the top LDL layer. The bottom fraction contains the HDL.
-
Further HDL Sub-fractionation (Optional): The HDL fraction can be further separated into HDL2 and HDL3 by adjusting the density to 1.125 g/mL and performing another ultracentrifugation step.
Extraction of Cholesteryl Esters from Cells or Tissues
This protocol describes a modified Folch method for lipid extraction.
-
Homogenization: Homogenize approximately 10 mg of tissue or 1 million cells in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: Add water or a saline solution to induce phase separation. Vortex thoroughly and centrifuge at a low speed to separate the organic (lower) and aqueous (upper) phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Re-dissolve the dried lipid extract in a suitable solvent for subsequent analysis.
Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the quantification of specific cholesteryl esters.
-
Saponification and Derivatization: Hydrolyze the cholesteryl esters to release the fatty acids. The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs).
-
GC Separation: Inject the FAMEs onto a GC column (e.g., a polar capillary column) to separate them based on their volatility and polarity.
-
MS Detection: As the FAMEs elute from the GC, they are ionized and fragmented in the mass spectrometer.
-
Quantification: Identify and quantify the methyl linolenate peak based on its retention time and mass spectrum, using an internal standard for accurate quantification.
In Vitro Macrophage Foam Cell Formation
This protocol describes the generation of foam cells, a key model for studying atherosclerosis.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media[10][17].
-
Loading with Modified LDL: Incubate the macrophages with oxidized or acetylated LDL (50-100 µg/mL) for 24-48 hours to induce lipid accumulation.
-
Verification of Foam Cell Formation: Stain the cells with Oil Red O, which specifically stains neutral lipids, to visualize the accumulation of lipid droplets characteristic of foam cells.
Conclusion and Future Directions
This compound is a dynamic player in lipid metabolism, with roles extending beyond simple cholesterol storage. Its synthesis, transport, and hydrolysis are tightly regulated by key enzymes, and its derivatives are potent signaling molecules that modulate inflammatory pathways in macrophages. The inverse correlation between a high proportion of cholesteryl linoleate (and likely other polyunsaturated cholesteryl esters) and cardiovascular disease mortality highlights the importance of understanding the specific roles of these lipid species[4].
Future research should focus on elucidating the precise kinetic parameters of human enzymes involved in this compound metabolism. A more detailed characterization of the downstream targets of this compound-mediated signaling through PPARγ and NF-κB will provide deeper insights into its immunomodulatory functions. Furthermore, investigating the therapeutic potential of modulating this compound levels or its signaling pathways could open new avenues for the treatment of atherosclerosis and other inflammatory diseases. The development of advanced analytical techniques will be crucial for accurately quantifying this and other low-abundant lipid species in complex biological samples, paving the way for a more nuanced understanding of lipid metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenal cholesterol ester fatty acid composition of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ and PPARδ negatively regulate specific subsets of lipopolysaccharide and IFN-γ target genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of cholesteryl oleate liquid crystals by hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]
- 11. PPARgamma regulates the expression of cholesterol metabolism genes in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipotype.com [lipotype.com]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A comparison of fatty acid composition of cholesteryl esters in subjects at various concentrations of serum lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | Sciety [sciety.org]
- 17. uniprot.org [uniprot.org]
Cholesteryl Linolenate: A Potential Biomarker in Human Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cholesteryl linolenate, an ester formed from cholesterol and linolenic acid, is an important component of lipid metabolism. Emerging research has highlighted its potential as a biomarker in a variety of human diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a biomarker, detailing its association with disease states, the analytical methods for its quantification, and its potential involvement in key signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data available on the association of cholesteryl esters, including this compound, with various human diseases. It is important to note that specific quantitative data for this compound is still emerging, and much of the current literature reports on broader changes in cholesteryl ester profiles.
Table 1: Cholesteryl Esters in Cancer
| Cancer Type | Tissue/Fluid | Observation | Quantitative Data (where available) |
| Breast Cancer | Tumor Tissue | Intratumor cholesteryl ester (CE) accumulation is associated with higher histologic grade, Ki-67, and tumor necrosis.[1] | CE-rich tumors (tertile 3): 5.17-9.92 µg/mg protein.[1] |
| Triple-Negative Breast Cancer (TNBC) | Cell Lines | Reduced accumulation of esterified cholesterol in bitter melon extract-treated TNBC cell lines. | Not specified.[2] |
| Colorectal Cancer | Serum & Tissue | Lower serum levels of total cholesterol (TCH) and LDL-C in patients. | Not specified for this compound. |
Table 2: Cholesteryl Esters in Cardiovascular Disease
| Disease | Fluid | Observation | Quantitative Data (where available) |
| Coronary Artery Disease (CAD) | Plasma | Cholesteryl ester 18:3 (this compound) was among the molecular lipids associated with fatal cardiovascular outcomes.[3] | Specific concentrations not provided. |
Table 3: Cholesteryl Esters in Neurodegenerative Disease
| Disease | Tissue/Fluid | Observation | Quantitative Data (where available) |
| Alzheimer's Disease | Brain | Dysregulation of cholesterol metabolism is linked to the pathogenesis of the disease.[4][5][6][7][8] | Not specified for this compound. |
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.
Generalized Protocol for Cholesteryl Ester Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of cholesteryl esters in human plasma.
1. Sample Preparation (Lipid Extraction):
-
Objective: To extract lipids, including cholesteryl esters, from the plasma matrix.
-
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold isopropanol containing an appropriate internal standard (e.g., a deuterated cholesteryl ester).
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To separate this compound from other lipid species.
-
Typical Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Objective: To specifically detect and quantify this compound.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+NH4]+ adduct of this compound.
-
Product Ion: A characteristic fragment ion of cholesterol (e.g., m/z 369.3).
-
Quantification: The peak area of the this compound MRM transition is normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of a this compound standard to determine the concentration in the samples.
Signaling Pathways and Logical Relationships
The role of this compound in cellular signaling is an active area of research. While direct signaling pathways initiated by this compound are not yet fully elucidated, its metabolism is intertwined with broader lipid signaling networks that are known to be dysregulated in disease.
Potential Involvement in Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Polyunsaturated fatty acids, such as linolenic acid, are key substrates for lipid peroxidation.
This diagram illustrates how this compound, as a storage form of linolenic acid, can potentially contribute to the pool of polyunsaturated fatty acids that are susceptible to lipid peroxidation, a key driver of ferroptosis.
Experimental Workflow for Biomarker Discovery
The process of identifying and validating a biomarker like this compound involves a multi-step workflow.
This workflow outlines the key steps from initial hypothesis to the assessment of clinical utility for a potential biomarker.
Conclusion
This compound is emerging as a promising biomarker with potential applications in oncology, cardiovascular medicine, and neurodegenerative disease research. While further studies are needed to establish definitive quantitative ranges and to fully elucidate its role in specific signaling pathways, the available evidence strongly suggests that alterations in this compound metabolism are a hallmark of several pathological states. The continued development of advanced analytical techniques, such as LC-MS/MS, will be instrumental in advancing our understanding of this molecule and its potential for clinical translation. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the utility of this compound in their respective fields.
References
- 1. Intratumor cholesteryl ester accumulation is associated with human breast cancer proliferation and aggressive potential: a molecular and clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting cholesterol esterification by bitter melon suppresses triple-negative breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentrations of molecular lipid species predict long-term clinical outcome in coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Metabolism in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of cholesterol balance in the brain: contribution to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol involvement in the pathogenesis of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain cholesterol homeostasis and its association with neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol Metabolism in Neurodegenerative Diseases: Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Natural Occurrence of Cholesteryl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl linolenate, a cholesteryl ester formed from the esterification of cholesterol with α-linolenic acid, is a significant lipid molecule implicated in various physiological and pathophysiological processes. Its presence and concentration in tissues and lipoproteins are of considerable interest in the fields of biochemistry, medicine, and pharmacology, particularly in the context of cardiovascular disease and lipid metabolism. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for cholesteryl linolen-ate, tailored for professionals in research and drug development.
Natural Occurrence of this compound
This compound is found in various biological systems, from plants to humans. Its concentration varies significantly depending on the tissue, species, and metabolic state. The following tables summarize the quantitative data on the occurrence of this compound and related cholesteryl esters in different biological matrices.
Table 1: Cholesteryl Ester Composition in Human Tissues and Fluids
| Sample Type | This compound (% of Total Cholesteryl Esters) | Other Major Cholesteryl Esters (% of Total) | Reference(s) |
| Plasma | 1.0 - 2.0 | Cholesteryl Linoleate (45-55), Cholesteryl Oleate (20-25), Cholesteryl Palmitate (10-15), Cholesteryl Arachidonate (5-10) | [1] |
| Atherosclerotic Plaque | 1.5 - 3.0 | Cholesteryl Oleate (30-40), Cholesteryl Linoleate (25-35), Cholesteryl Palmitate (10-15) | [2] |
| Liver | Variable, generally low | Cholesteryl Oleate and Cholesteryl Linoleate are predominant. | [3][4] |
Table 2: Cholesteryl Ester Composition in Animal Tissues
| Animal Model | Tissue | This compound (% of Total Cholesteryl Esters) | Other Major Cholesteryl Esters (% of Total) | Reference(s) |
| Rat | Adrenal Gland | ~1.0 | Cholesteryl Arachidonate (~40), Cholesteryl Linoleate (~20), Cholesteryl Oleate (~15) | [5] |
| Rabbit | Adrenal Gland | Variable, influenced by diet | Cholesteryl Linoleate and Cholesteryl Arachidonate are major components. | [6] |
Table 3: Linolenic Acid and this compound in Plant Oils
| Plant Oil | α-Linolenic Acid (% of Total Fatty Acids) | This compound Content | Reference(s) |
| Flaxseed (Linseed) Oil | 50 - 60 | Present, but quantification is variable and often low. | [7] |
| Soybean Oil | 5 - 10 | Trace amounts. |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail the key experimental protocols for the extraction and analysis of this lipid species.
Lipid Extraction: Modified Bligh and Dyer Method
This method is widely used for the extraction of total lipids from biological samples.[3][8]
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Phosphate-Buffered Saline (PBS)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure for Plasma/Serum (1 mL sample):
-
To a 15 mL glass centrifuge tube, add 1 mL of plasma or serum.
-
Add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 1.25 mL of CHCl₃ and vortex for 30 seconds.
-
Add 1.25 mL of deionized H₂O and vortex for 30 seconds.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.
-
Carefully aspirate the upper aqueous layer.
-
Using a clean Pasteur pipette, transfer the lower chloroform layer to a new glass tube, avoiding the protein disk.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or hexane) for further analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of cholesteryl esters after saponification and derivatization.
1. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 80°C for 10 minutes to hydrolyze the cholesteryl esters, releasing free cholesterol and fatty acids.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 80°C for 2 minutes to methylate the free fatty acids to form FAMEs.
-
Cool the sample and add 1 mL of hexane and 1 mL of deionized water.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Analysis of FAMEs:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Linolenic acid methyl ester is identified based on its retention time and mass spectrum compared to a known standard.
-
Quantification: The amount of this compound is calculated from the amount of linolenic acid methyl ester, using an internal standard (e.g., heptadecanoic acid) added at the beginning of the procedure.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of intact cholesteryl esters without the need for derivatization.[9][10]
1. Sample Preparation:
-
The dried lipid extract is reconstituted in a suitable solvent, typically a mixture of isopropanol and acetonitrile.
-
An internal standard, such as d7-cholesteryl oleate, is added for quantification.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A gradient from 30% B to 100% B over 15 minutes is typically used to separate the different cholesteryl ester species.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion: [M+NH₄]⁺ for this compound (m/z 664.6).
-
Product Ion: The characteristic cholesterol fragment ion (m/z 369.3).
-
-
Quantification: The peak area of the this compound MRM transition is compared to the peak area of the internal standard's MRM transition to determine its concentration.
Metabolic Pathways of this compound
The synthesis and degradation of this compound are tightly regulated processes involving several key enzymes. The following diagrams illustrate the major pathways.
Synthesis of this compound
This compound is synthesized through two primary pathways: the LCAT pathway in plasma and the ACAT/SOAT pathway within cells.
Degradation of this compound
The breakdown of this compound back into free cholesterol and linolenic acid is catalyzed by cholesterol ester hydrolases.
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantification of this compound from a biological sample.
Conclusion
This compound is a multifaceted lipid molecule whose presence and concentration in biological systems provide valuable insights into lipid metabolism and disease states. This guide has provided a comprehensive overview of its natural occurrence, detailed experimental protocols for its quantification, and a visual representation of its metabolic pathways. For researchers and professionals in drug development, a thorough understanding of this compound's biochemistry and analysis is crucial for advancing our knowledge of lipid-related disorders and for the development of novel therapeutic interventions. The methodologies and data presented herein serve as a robust foundation for further investigation into the significant role of this compound in health and disease.
References
- 1. pure.au.dk [pure.au.dk]
- 2. GC/EI-MS method for the determination of phytosterols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer activity in liver disease and cholestasis, and its relation with fatty acid composition of lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations between fatty acid composition in serum cholesteryl esters and liver fat, basal fat oxidation, and resting energy expenditure: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acids in multiple circulating lipid fractions reflects the composition of liver triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats | MDPI [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Thermotropic Behavior of Cholesteryl Linolenate Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermotropic liquid crystalline behavior of cholesteryl linolenate. It is designed to furnish researchers, scientists, and professionals in drug development with essential data and detailed experimental protocols for the characterization of this material. This document synthesizes key findings from scientific literature, focusing on quantitative data, experimental methodologies, and logical workflows.
Quantitative Thermotropic Data
| Transition | Temperature (°C) | Enthalpy (ΔH) | Experimental Method |
| Crystalline Solid → Liquid Crystal Phase | 36 | Not Reported | 13C MASNMR |
| Liquid Crystal Phase → Isotropic Liquid | 42 | Not Reported | 13C MASNMR |
Note: The specific type of liquid crystal phase (e.g., cholesteric, smectic) for each transition temperature requires further characterization by methods such as Polarized Optical Microscopy.[1] The enthalpy of these transitions can be determined from the area under the peaks in a DSC thermogram.
Experimental Protocols
The characterization of the thermotropic behavior of this compound involves a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[2]
Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.
Materials and Equipment:
-
This compound sample (high purity)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum or hermetically sealed sample pans and lids
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum sample pan using a microbalance.
-
Encapsulation: Hermetically seal the pan with a lid to prevent any loss of sample due to volatilization. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 60°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan under the same conditions to observe the thermal behavior on a sample with a consistent thermal history.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH). The instrument software is used for this calculation after defining a baseline.
-
Polarized Optical Microscopy (POM)
POM is an essential technique for the identification and characterization of liquid crystal phases by observing their unique textures.[3]
Objective: To visually identify the different liquid crystal mesophases of this compound and to confirm the transition temperatures observed by DSC.
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage and temperature controller
-
Microscope slides and cover slips
-
This compound sample
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide. Gently place a cover slip over the sample and press down to create a thin film.
-
Microscope Setup: Place the prepared slide on the hot stage of the polarizing microscope.
-
Heating and Observation:
-
Slowly heat the sample on the hot stage at a controlled rate (e.g., 1-2°C/min).
-
Observe the sample through the crossed polarizers as the temperature increases.
-
Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.
-
Capture images or videos of the characteristic textures for each liquid crystal phase. Common textures for cholesteric phases include focal conic and planar textures.
-
-
Cooling and Observation: Slowly cool the sample from the isotropic liquid phase and observe the formation of liquid crystal textures. This can reveal monotropic phases (phases that only appear on cooling).
-
Phase Identification: Compare the observed textures with known liquid crystal textures from literature to identify the specific mesophases (e.g., nematic, cholesteric, smectic A, etc.).
X-Ray Diffraction (XRD)
XRD provides information about the molecular arrangement and layer spacing in the different liquid crystal phases.
Objective: To determine the structural characteristics, such as layer spacing in smectic phases and molecular packing, of the liquid crystal phases of this compound.
Materials and Equipment:
-
X-ray diffractometer with a temperature-controlled sample holder
-
Capillary tubes (e.g., Lindemann glass)
-
This compound sample
Procedure:
-
Sample Preparation: Introduce the this compound sample into a thin-walled capillary tube. The sample can be melted to facilitate filling and then allowed to cool.
-
Instrument Setup: Mount the capillary in the temperature-controlled sample holder of the X-ray diffractometer.
-
Data Collection:
-
Set the desired temperature for a specific liquid crystal phase (as determined by DSC and POM). Allow the sample to equilibrate at this temperature.
-
Perform an X-ray scan over a range of 2θ angles. Small-angle X-ray scattering (SAXS) is used to probe larger structural features like layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information on the short-range molecular order.
-
Repeat the measurement at different temperatures corresponding to the various mesophases.
-
-
Data Analysis:
-
The positions of the diffraction peaks are used to calculate characteristic distances (d-spacings) using Bragg's Law (nλ = 2d sinθ).
-
In the small-angle region, sharp peaks are indicative of the layered structure of smectic phases, and their positions can be used to determine the layer thickness.
-
In the wide-angle region, a broad, diffuse peak is characteristic of the liquid-like short-range order within the liquid crystal phases.
-
Experimental Workflow and Logic
The characterization of the thermotropic behavior of this compound follows a logical progression of experiments to build a complete picture of its phase transitions and structural properties.
References
- 1. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cholesteryl linoleate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
The Intracellular Journey of Cholesteryl Linolenate and its Indirect Influence on Cell Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl linolenate, a prominent cholesteryl ester, is a critical molecule in cellular lipid transport and storage. While not a direct structural component of the cell membrane, its metabolic lifecycle is intricately linked to membrane composition and function. This technical guide provides an in-depth exploration of the role of this compound, focusing on its uptake, intracellular trafficking, and subsequent hydrolysis to free cholesterol, which in turn modulates the biophysical properties of the cell membrane. We will detail established experimental protocols for the analysis of cholesteryl esters and present signaling pathways that may be influenced by its derivatives.
Introduction: The Role of Cholesteryl Esters in Cellular Homeostasis
Cholesteryl esters, including this compound, are highly hydrophobic molecules that serve as the primary storage and transport form of cholesterol in the body[1][2]. They are found in the core of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and within intracellular lipid droplets[1][2]. The esterification of cholesterol with fatty acids like linolenic acid significantly decreases its water solubility, facilitating its packaging for transport and preventing the cytotoxic effects of excess free cholesterol[1]. While free cholesterol is an essential component of the cell membrane, directly influencing its fluidity and the formation of lipid rafts, cholesteryl esters are generally not found in significant concentrations within the membrane bilayer itself[3]. Instead, their primary role concerning the cell membrane is indirect, serving as a precursor pool of cholesterol that, once hydrolyzed, can be incorporated into the membrane.
Cellular Uptake and Intracellular Trafficking of this compound
The journey of this compound into the cell is primarily mediated by the uptake of lipoproteins.
2.1. Lipoprotein-Mediated Uptake:
Cells acquire this compound through the endocytosis of lipoproteins, predominantly LDL, via the LDL receptor. Upon binding to the receptor, the LDL particle is internalized into endosomes, which then fuse with lysosomes. Within the acidic environment of the lysosome, lysosomal acid lipase hydrolyzes the cholesteryl esters, releasing free cholesterol and fatty acids[4]. This liberated cholesterol is then transported out of the lysosome to various cellular compartments, including the endoplasmic reticulum (ER) and the plasma membrane, where it can influence membrane properties.
There is also evidence for a "selective uptake" pathway for cholesteryl esters from HDL, which does not involve the internalization of the entire lipoprotein particle. This process is thought to involve a transient pool of cholesteryl esters within the plasma membrane before their irreversible internalization and hydrolysis[5].
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Consequences of cellular cholesterol accumulation: basic concepts and physiological implications [jci.org]
- 5. A plasma membrane pool of cholesteryl esters that may mediate the selective uptake of cholesteryl esters from high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cholesteryl Linolenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of cholesteryl linolenate, a crucial cholesterol ester involved in various physiological and pathological processes. The document also outlines comprehensive procedures for its purification and subsequent analytical characterization.
Introduction
This compound is the ester formed from the condensation of cholesterol and α-linolenic acid, an omega-3 fatty acid. It is a significant component of lipoproteins and is implicated in lipid metabolism and the development of atherosclerosis. The availability of high-purity this compound is essential for research into its biological functions and for its potential use in drug delivery systems. This document provides standardized methods for its preparation and purification to ensure reproducible experimental outcomes.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of this compound, offering a comparative overview of different methodologies.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Reagents | Catalyst/Enzyme | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| Chemical Synthesis | |||||||
| Acid Chloride | Cholesterol, Linolenoyl Chloride | Pyridine (or other base) | Toluene | Overnight | Room Temperature | >85 | >95 |
| Steglich Esterification | Cholesterol, α-Linolenic Acid | DCC/DMAP or EDCI/DMAP | Dichloromethane (DCM) | 12-24 hours | Room Temperature | 70-95[1] | >98 |
| Enzymatic Synthesis | |||||||
| Lipase Catalysis | Cholesterol, α-Linolenic Acid | Immobilized Lipase (e.g., from Candida antarctica) | Hexane or Solvent-free | 24-72 hours | 40-60 | 70-99[2][3] | >99 |
Table 2: Purification Methodologies for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Principle | Expected Recovery (%) | Final Purity (%) |
| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient (e.g., 99:1 to 95:5) | Adsorption Chromatography | >90 | >98 |
| Recrystallization | - | Isopropanol/Water or Acetone | Differential Solubility | >80 | >99 |
Experimental Protocols
I. Chemical Synthesis of this compound
This method involves the conversion of α-linolenic acid to its more reactive acid chloride, followed by esterification with cholesterol.
Protocol:
-
Preparation of Linolenoyl Chloride:
-
In a round-bottom flask, dissolve α-linolenic acid (1 equivalent) in dry toluene.
-
Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere[4].
-
Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude linolenoyl chloride.
-
-
Esterification:
-
Dissolve cholesterol (1 equivalent) and pyridine (1.2 equivalents) in dry toluene.
-
Cool the solution to 0°C and add the crude linolenoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
This method is a milder alternative that uses a carbodiimide to activate the carboxylic acid for esterification.
Protocol:
-
In a round-bottom flask, dissolve cholesterol (1 equivalent), α-linolenic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in dry dichloromethane (DCM)[1][5].
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) portion-wise to the stirred solution[1][5].
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
II. Enzymatic Synthesis of this compound
This green chemistry approach utilizes lipases for a highly specific and mild esterification.
Protocol:
-
In a screw-capped vial, combine cholesterol (1 equivalent) and α-linolenic acid (1-3 equivalents)[2][6].
-
Add an appropriate organic solvent (e.g., n-hexane) or perform the reaction solvent-free[6].
-
Add an immobilized lipase (e.g., Novozym 435 from Candida antarctica) at a concentration of 5-10% (w/w) of the total substrate weight.
-
If the reaction is performed in a solvent, add molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture at 40-60°C with constant shaking (e.g., 150-200 rpm) for 24-72 hours[6].
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Remove the solvent (if any) under reduced pressure to obtain the crude this compound.
III. Purification of this compound
This is a standard method for purifying cholesteryl esters from unreacted starting materials and byproducts.
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with hexane.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane)[7].
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.
Protocol:
-
Dissolve the crude or column-purified this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetone, or an ethanol/water mixture)[8].
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
IV. Analytical Characterization
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205-210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol:
-
Derivatization (if analyzing the fatty acid component): Transesterify the this compound to its fatty acid methyl ester (FAME) using BF₃-methanol or methanolic HCl.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C).
-
Injection: Split/splitless injector.
-
Detection: Mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range.
Protocol:
-
Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. Key signals include those for the cholesterol backbone and the olefinic protons of the linolenate chain.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
Mandatory Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis.
References
- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Cholesteryl Linolenate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters, the primary form of cholesterol storage and transport in the body, are crucial in various physiological and pathological processes. Cholesteryl linolenate, an ester of cholesterol and linolenic acid, is of significant interest in lipidomic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of cholesteryl esters.[1][2][3] However, due to their low volatility and thermal lability, derivatization is often required to achieve accurate and reproducible results.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.
Experimental Workflow
The overall workflow for the analysis of this compound by GC-MS involves several key steps, from sample extraction to data analysis.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Lipid Extraction (Bligh and Dyer Method)
This protocol is adapted from the widely used Bligh and Dyer method for extracting lipids from biological samples.[1][2][3]
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Sample (e.g., plasma, tissue homogenate)
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
To 1 volume of the aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Add 1.25 volumes of chloroform and vortex again for 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for 30 seconds.
-
Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
Saponification (Optional - for total linolenic acid analysis)
This step is necessary if the goal is to quantify the total amount of linolenic acid by hydrolyzing the cholesteryl ester.
Materials:
-
Dried lipid extract
-
Methanolic KOH (2 M)
-
Hexane
-
Deionized Water
Procedure:
-
Re-dissolve the dried lipid extract in 1 mL of methanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze the ester bond.
-
After cooling, add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the free fatty acids and cholesterol.
-
Dry the extract under a stream of nitrogen.
Derivatization (Silylation)
Silylation increases the volatility of cholesterol and fatty acids for GC-MS analysis.[6][7][8]
Materials:
-
Dried lipid extract (or hydrolyzed extract)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of silylated cholesteryl esters. High-temperature GC is often employed for these lipophilic compounds.[9]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 368, 369 (for cholesteryl moiety)[10][11] |
Quantitative Data
The following table presents available quantitative data for this compound analysis.[9]
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL | [9] |
| Linearity (r²) | > 0.98 | [9] |
| Mass Spectral Data (Top Peaks) | m/z 368, 369 | [10] |
Data Analysis
Quantification is typically performed using an internal standard method. A suitable internal standard, such as deuterated cholesterol or a non-endogenous cholesteryl ester, should be added to the sample prior to extraction. A calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Logical Relationship of Derivatization
Derivatization is a critical step to enhance the analyte's properties for GC-MS analysis.
Caption: The logic of silylation for GC-MS analysis.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound using GC-MS. The detailed protocols for sample preparation, derivatization, and the provided instrument parameters and quantitative data will be valuable for researchers in lipidomics and drug development. While GC-MS is a robust technique, it is important to note that it can involve cumbersome sample preparation.[4][5] For some applications, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) may also be considered.[12]
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Linolenate in Lipid Nanoparticle Formulations for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. While cholesterol is a standard structural component, providing stability to the lipid bilayer, recent research has explored the use of cholesterol derivatives to enhance the delivery capabilities of LNPs. Cholesteryl esters, such as cholesteryl linolenate, are of particular interest. By replacing or supplementing cholesterol with this compound, it may be possible to modulate the physicochemical properties of LNPs, leading to improved cellular uptake, endosomal escape, and targeted delivery.
These application notes provide a comprehensive overview of the potential role of this compound in LNP formulations and offer detailed protocols for the preparation and characterization of such nanoparticles.
Application Notes
The incorporation of cholesteryl esters, like this compound, into LNP formulations is hypothesized to influence the nanoparticle's structure and function in several ways:
-
Membrane Fluidity and Packing: The unsaturated linolenate tail of this compound can introduce kinks in the lipid packing, potentially increasing the fluidity of the LNP shell. This altered membrane dynamic may facilitate fusion with endosomal membranes, a crucial step for the release of the therapeutic payload into the cytoplasm.
-
Cellular Uptake and Trafficking: The resemblance of cholesteryl ester-rich nanoparticles to low-density lipoproteins (LDLs) may enhance their uptake through receptor-mediated endocytosis pathways, particularly in cells that overexpress LDL receptors, such as certain cancer cells.
-
In Vivo Biodistribution: Studies with other cholesteryl esters, such as cholesteryl oleate, have demonstrated that their inclusion in LNPs can alter in vivo biodistribution, potentially leading to enhanced delivery to specific cell types, like liver endothelial cells.[1] This suggests that this compound could be used to tune the organ and cell-type targeting of LNP-based therapies.
While direct comparative data for this compound is still emerging, research on similar cholesteryl esters provides a strong rationale for its investigation as a valuable component in advanced LNP formulations.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of LNPs, comparing a standard formulation with a hypothetical formulation where cholesterol is partially or fully replaced by a cholesteryl ester like this compound. These values are based on published data for similar cholesterol-modified LNPs and serve as a general guide.
| Parameter | Standard LNP (with Cholesterol) | This compound LNP (Hypothetical) | Reference Method |
| Size (Hydrodynamic Diameter) | 80 - 120 nm | 70 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral (-10 to +10 mV) | Near-neutral (-10 to +10 mV) | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | > 85% | RiboGreen Assay (for nucleic acids) |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing LNPs using Microfluidics
This protocol describes the preparation of LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing device. The lipid composition is adapted from formulations shown to be effective with other cholesteryl esters.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)
-
Cholesterol
-
This compound
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nucleic Acid (e.g., mRNA or siRNA)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, PEG-lipid, cholesterol, and this compound in ethanol at a concentration of 10 mg/mL.
-
Store stock solutions at -20°C.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile microfuge tube, combine the lipid stock solutions to achieve the desired molar ratio. For a starting point, a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:this compound:PEG-Lipid) can be used.
-
Adjust the volumes of the stock solutions to achieve a final total lipid concentration of 12.5 mM in ethanol.
-
Vortex the lipid mixture thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Dilute the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final N:P ratio (nitrogen on the ionizable lipid to phosphate on the nucleic acid) should be between 3 and 6.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the total flow rate to 12 mL/min and the flow rate ratio of aqueous to organic phase to 3:1.
-
Initiate the mixing process to generate the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dilute the LNP solution with PBS (pH 7.4).
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and unencapsulated nucleic acid.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Perform measurements in triplicate.
2. Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP suspension in 10 mM NaCl.
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
Perform measurements in triplicate.
3. Nucleic Acid Encapsulation Efficiency:
-
Use a nucleic acid quantification assay, such as the RiboGreen assay for RNA.
-
Measure the total amount of nucleic acid in an aliquot of the LNP suspension after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).
-
Measure the amount of unencapsulated (free) nucleic acid in an aliquot of the intact LNP suspension.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
Protocol 3: In Vitro Cellular Uptake Study
Materials:
-
Fluorescently labeled nucleic acid (e.g., Cy5-siRNA).
-
Cell line of interest (e.g., HeLa, HepG2).
-
Complete cell culture medium.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C and 5% CO2.
-
-
LNP Treatment:
-
Prepare serial dilutions of the fluorescently labeled LNPs in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
Incubate for 4-24 hours.
-
-
Analysis:
-
Flow Cytometry:
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify uptake.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the cells on a microscope slide with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cellular uptake and subcellular localization of the LNPs using a fluorescence microscope.
-
-
Visualizations
Caption: Workflow for LNP formulation using microfluidics.
Caption: Hypothesized cellular uptake and payload release pathway.
References
Application Notes and Protocols: Cholesteryl Linolenate in Artificial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholesteryl linolenate as a component in artificial cell membranes, with a focus on its impact on membrane physicochemical properties and its applications in drug delivery systems. Detailed protocols for the preparation and characterization of liposomes containing this compound are also provided.
Introduction
Artificial cell membranes, particularly liposomes, are versatile tools in biomedical research and drug delivery. The incorporation of various lipid species allows for the fine-tuning of their physical and biological properties. This compound, a cholesterol ester with a polyunsaturated fatty acid chain, is a molecule of interest for modifying membrane characteristics. Unlike free cholesterol, which is a well-studied membrane component known to modulate fluidity and stability, cholesteryl esters are more hydrophobic.[1] When incorporated into a lipid bilayer, this compound is expected to influence the membrane's structural integrity, fluidity, and permeability, making it a valuable component for designing advanced drug delivery vehicles.[1][2]
Physicochemical Properties of this compound
The unique structure of this compound, combining the rigid steroid ring of cholesterol with a flexible, polyunsaturated linolenyl chain, imparts specific properties to the molecule that can influence the characteristics of an artificial membrane.
| Property | Value | Reference |
| Molecular Formula | C45H74O2 | |
| Molecular Weight | 647.09 g/mol |
Effects on Artificial Cell Membrane Properties
The inclusion of this compound in a phospholipid bilayer is anticipated to alter several key membrane properties. The polyunsaturated tail of linolenate introduces kinks in the acyl chain, which can disrupt the ordered packing of saturated phospholipids, while the sterol ring interacts with the upper portion of the phospholipid acyl chains.[3]
Expected Effects of this compound on Membrane Properties:
| Membrane Property | Expected Effect of this compound Incorporation | Rationale |
| Membrane Fluidity | Increase in the hydrophobic core | The kinked polyunsaturated tail of linolenate disrupts the tight packing of phospholipid acyl chains, increasing rotational and lateral freedom in the deeper regions of the bilayer.[2][4] |
| Phase Transition Temperature (Tm) | Broadening and potential lowering of the main phase transition | The disruption of acyl chain packing can lead to a less cooperative and broader phase transition, often at a lower temperature, as observed with other molecules that increase membrane disorder.[5][6] |
| Membrane Permeability | Potential for increased permeability to certain molecules | The increased fluidity and disordered packing in the membrane core may create transient voids, facilitating the passive diffusion of small molecules across the bilayer. |
| Vesicle Stability | Dependent on molar ratio and phospholipid composition | While increased fluidity can sometimes decrease stability, the hydrophobic nature of this compound may enhance the stability of the lipid core of liposomes intended for drug delivery.[7] |
Experimental Protocols
Protocol for Preparation of Liposomes Containing this compound by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and varying molar ratios of this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC and this compound in chloroform in a round-bottom flask at the desired molar ratios (e.g., 100:0, 95:5, 90:10, 80:20 DPPC:this compound).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the phase transition temperature of DPPC (~41°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently in a water bath set to a temperature above the Tm of the lipid mixture for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size.
-
Pass the suspension through the extruder 10-20 times to ensure a homogenous population of LUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.
-
Protocol for Characterization of Liposomes
4.2.1. Size and Zeta Potential Measurement
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in filtered PBS.
-
Measure the particle size distribution and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
4.2.2. Determination of Phase Transition Temperature (Tm)
-
Method: Differential Scanning Calorimetry (DSC)
-
Procedure:
-
Transfer a precise volume of the liposome suspension into a DSC sample pan. Use PBS as a reference.
-
Scan the sample over a temperature range that encompasses the expected phase transition (e.g., 20°C to 60°C for DPPC-based liposomes) at a controlled heating rate (e.g., 1°C/min).
-
The peak of the endothermic transition corresponds to the Tm.[8]
-
4.2.3. Membrane Permeability Assessment (Calcein Leakage Assay)
-
Method: Fluorescence Spectroscopy
-
Principle: Calcein, a fluorescent dye, is encapsulated in the liposomes at a self-quenching concentration. Leakage of calcein into the surrounding buffer results in its de-quenching and an increase in fluorescence intensity.[9][10]
-
Procedure:
-
Prepare liposomes as described in Protocol 4.1, but use a concentrated calcein solution (e.g., 50 mM in PBS) for hydration.
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.
-
Dilute the calcein-loaded liposomes in PBS in a cuvette.
-
Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).
-
At the end of the experiment, add a small amount of Triton X-100 to lyse the liposomes and obtain the maximum fluorescence signal (100% leakage).
-
Calculate the percentage of calcein leakage at different time points.
-
Data Presentation
Table 1: Physicochemical Properties of DPPC Liposomes Containing Varying Molar Ratios of this compound (Hypothetical Data)
| Molar Ratio (DPPC:this compound) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Phase Transition Temperature (Tm) (°C) |
| 100:0 | 105 ± 3 | 0.12 | -5.2 ± 0.8 | 41.5 |
| 95:5 | 108 ± 4 | 0.15 | -5.5 ± 0.9 | 40.8 (Broadened) |
| 90:10 | 112 ± 5 | 0.18 | -5.9 ± 1.1 | 39.9 (Broadened) |
| 80:20 | 120 ± 6 | 0.21 | -6.3 ± 1.3 | 38.5 (Very Broad) |
Table 2: Membrane Permeability of DPPC Liposomes Containing Varying Molar Ratios of this compound (Hypothetical Data from Calcein Leakage Assay)
| Molar Ratio (DPPC:this compound) | Calcein Leakage after 24h (%) |
| 100:0 | 5 |
| 95:5 | 8 |
| 90:10 | 15 |
| 80:20 | 25 |
Visualizations
Caption: Experimental workflow for the preparation and characterization of liposomes containing this compound.
Caption: Model of this compound incorporated into a phospholipid bilayer.
References
- 1. researchgate.net [researchgate.net]
- 2. encapsula.com [encapsula.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol effects on the phosphatidylcholine bilayer polar region: a molecular simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and Physicochemical Characterization of Lycopene-Loaded Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. centraliens-lyon.net [centraliens-lyon.net]
Application Notes and Protocols for Studying Cholesteryl Linolenate Phase Transitions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters, such as cholesteryl linolenate, are crucial components of lipid metabolism and play a significant role in various biological processes, including atherosclerosis. Their thermotropic phase behavior, characterized by transitions between crystalline, liquid crystalline (smectic and cholesteric), and isotropic liquid phases, is of great interest in understanding their biological function and in the development of lipid-based drug delivery systems. This document provides detailed application notes and protocols for the key techniques used to study the phase transitions of this compound.
Key Techniques for Phase Transition Analysis
The study of this compound phase transitions typically involves a combination of thermal analysis, microscopy, and scattering techniques to obtain a comprehensive understanding of the structural and energetic changes that occur with temperature. The most common methods employed are:
-
Differential Scanning Calorimetry (DSC): To measure the temperatures and enthalpies of phase transitions.
-
Polarized Light Microscopy (PLM): To visualize the distinct textures of different liquid crystalline phases and identify transition temperatures.
-
X-Ray Diffraction (XRD): To determine the molecular arrangement and structural parameters of the different phases.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To probe changes in molecular vibrations and conformation during phase transitions.
Quantitative Data Summary
The following table summarizes the reported phase transition temperatures and enthalpies for this compound. It is important to note that values can vary slightly depending on the purity of the sample and the experimental conditions used.
| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |
| Solid -> Isotropic Liquid | - | ~41.5 - 42.0 | - | [1] |
| Isotropic Liquid -> Cholesteric | - | ~34.0 | - | [1] |
| Cholesteric -> Smectic | - | ~30.5 | - | [1] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermodynamic properties of phase transitions.[2][3] It measures the heat flow into or out of a sample as a function of temperature.
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of sample during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.[4]
-
Place the sample pan and the reference pan into the DSC cell.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the lowest expected transition (e.g., -20 °C).
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final transition to the isotropic liquid phase (e.g., 60 °C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
It is often useful to perform a second heating and cooling cycle to check for reproducibility and the presence of metastable phases.[5][6]
-
-
Data Analysis:
-
The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.
-
Determine the onset temperature and the peak temperature for each transition. The onset temperature represents the beginning of the transition, while the peak temperature is the point of maximum heat flow.
-
Calculate the enthalpy of each transition (ΔH) by integrating the area under the corresponding peak. This value represents the energy absorbed or released during the phase change.
-
Polarized Light Microscopy (PLM)
PLM is an essential technique for visualizing the unique optical textures of the different liquid crystalline phases (mesophases) of cholesteryl esters.[7] The birefringence of these phases allows them to be observed between crossed polarizers.
Protocol:
-
Sample Preparation:
-
Place a small amount (a few micrograms) of this compound onto a clean glass microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on a hot stage to melt the sample into its isotropic liquid phase, allowing it to spread into a thin film under the coverslip.[5]
-
This process, known as melt-recrystallization, helps to create a sample with a suitable thickness for observation.[5]
-
-
Microscope Setup:
-
Use a polarizing microscope equipped with a hot stage for precise temperature control.
-
Cross the polarizer and analyzer to achieve a dark background (extinction).
-
-
Observation and Data Collection:
-
Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the eyepieces or a connected camera as the temperature changes.
-
The isotropic liquid phase will appear dark. Upon cooling, the cholesteric phase will emerge with a characteristic texture (e.g., focal conic or planar texture). Further cooling will lead to the formation of the smectic phase, which also has a distinct texture (e.g., fan-shaped texture).[1]
-
Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.
-
Capture images or videos of the different textures for documentation and analysis.
-
X-Ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structural parameters of the different phases of this compound.[8][9]
Protocol:
-
Sample Preparation:
-
The sample can be loaded into a thin-walled glass capillary tube or placed on a temperature-controlled sample holder.
-
For oriented samples, the material can be sheared between two surfaces.
-
-
Instrument Setup:
-
Use an X-ray diffractometer equipped with a temperature-controlled stage.
-
Typically, Cu Kα radiation (λ = 1.54 Å) is used.
-
The detector is positioned to collect both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data.
-
-
Data Collection:
-
Obtain diffraction patterns at various temperatures, stepping through the phase transitions observed by DSC and PLM.
-
Allow the sample to equilibrate at each temperature before collecting the data.
-
-
Data Analysis:
-
WAXS (Wide-Angle X-ray Scattering):
-
In the crystalline phase, sharp diffraction peaks will be observed, corresponding to the ordered lattice structure.
-
In the liquid crystalline and isotropic phases, the WAXS pattern will show a broad, diffuse halo, indicating the lack of long-range positional order of the molecules. The position of this halo gives an indication of the average intermolecular distance.
-
-
SAXS (Small-Angle X-ray Scattering):
-
The smectic phase will exhibit one or more sharp, low-angle diffraction peaks corresponding to the layered structure. The position of these peaks can be used to calculate the smectic layer spacing (d-spacing) using Bragg's Law (nλ = 2d sinθ).
-
The cholesteric phase typically does not show sharp SAXS peaks due to the helical arrangement of the molecules.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a sensitive technique for probing changes in the vibrational modes of molecules, which can be correlated with conformational changes during phase transitions.[10][11]
Protocol:
-
Sample Preparation:
-
Prepare a thin film of this compound between two infrared-transparent windows (e.g., KBr or CaF2).
-
Alternatively, the sample can be dissolved in a suitable solvent, deposited onto a window, and the solvent evaporated.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a temperature-controlled sample holder.
-
Record spectra over a range of temperatures, encompassing the phase transitions.
-
-
Data Collection:
-
Acquire spectra at regular temperature intervals as the sample is heated and cooled.
-
Pay close attention to specific vibrational bands that are sensitive to conformational changes, such as:
-
C-H stretching vibrations of the acyl chains (~2800-3000 cm⁻¹): Changes in the frequency and bandwidth of these peaks can indicate changes in chain ordering (trans vs. gauche conformations).
-
C=O stretching vibration of the ester group (~1735 cm⁻¹): The position and shape of this band can be sensitive to the local environment and intermolecular interactions.
-
-
-
Data Analysis:
-
Plot the frequency or bandwidth of specific vibrational modes as a function of temperature.
-
Abrupt changes in these plots will indicate the occurrence of a phase transition.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of experiments for characterizing the phase transitions of this compound.
Caption: Experimental workflow for this compound phase transition analysis.
Caption: Interplay of information from different analytical techniques.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. Molecular Expressions: Science, Optics and You - Intel Play QX3 Computer Microscope - Samples for Polarized Light Microscopy [micro.magnet.fsu.edu]
- 6. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fourier Transform Infrared Spectroscopy in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Preventing oxidation of cholesteryl linolenate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl linolenate. The information provided here will help you prevent its oxidation during storage and ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
Issue 1: You observe a yellowish tint in your solid this compound or its solution.
-
Possible Cause: The yellowing of this compound is a common indicator of oxidation. The polyunsaturated linolenate fatty acid component is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Solution:
-
Assess the Extent of Oxidation: Perform an analytical test, such as UV-Visible spectroscopy, to check for an absorbance peak around 234 nm. This peak is characteristic of the conjugated dienes formed during the initial stages of lipid peroxidation.
-
Consider Discarding the Sample: If significant oxidation is confirmed, it is advisable to discard the sample, as the presence of oxidation products can interfere with your experiments and lead to erroneous results.
-
Review Your Storage Protocol: To prevent future occurrences, review your storage and handling procedures. Ensure the compound is stored at or below -20°C, protected from light, and under an inert atmosphere.
-
Issue 2: Your experimental results are inconsistent when using different batches of this compound.
-
Possible Cause: Inconsistent results can arise from batch-to-batch variability in the purity of this compound, often due to varying degrees of oxidation that may have occurred during manufacturing or storage.
-
Solution:
-
Purity Assessment: Before use, assess the purity of each new batch of this compound. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.
-
Standardize Storage Conditions: Implement a strict, standardized protocol for the storage of all this compound batches to minimize variations in degradation. This includes consistent temperature, light protection, and inert atmosphere blanketing.
-
Incorporate Quality Control Steps: Include a quality control step in your experimental workflow where you verify the integrity of the this compound before starting your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.
-
Light: Protect from light by using amber glass vials or by storing in a dark location.
-
Form: For long-term storage, it is best to store it as a solid. If you need to store it in solution, use a deoxygenated solvent and keep the solution at -20°C.
Q2: How can I detect the oxidation of this compound in my samples?
A2: The most common method for detecting the initial stages of this compound oxidation is through UV-Visible spectroscopy or HPLC with a UV detector. The formation of conjugated dienes, an early marker of oxidation, results in a characteristic absorbance peak at approximately 234 nm. For more detailed analysis, mass spectrometry can be used to identify specific oxidation products.
Q3: What are the primary products of this compound oxidation?
A3: The primary oxidation products of this compound are this compound hydroperoxides. These can further degrade into a variety of other oxidized species, including this compound hydroxides and various aldehydes and ketones.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, antioxidants can be effective in preventing the oxidation of this compound. Fat-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E) are commonly used. It is crucial to add the antioxidant to the this compound solution at an appropriate concentration before storage.
Q5: If my this compound has oxidized, can I purify it?
A5: While it is technically possible to purify oxidized this compound using chromatographic techniques like preparative HPLC, it is a challenging and time-consuming process. Given the potential for a complex mixture of oxidation products, it is generally more practical and scientifically sound to discard the oxidized material and start with a fresh, high-purity sample.
Data Presentation
The following tables summarize the impact of various storage conditions on the stability of this compound.
Table 1: Effect of Temperature on this compound Oxidation
| Storage Temperature (°C) | Time | Estimated Degradation (%) |
| 4 | 1 month | < 1% |
| -20 | 1 year | < 2% |
| 25 (Room Temperature) | 1 week | 5-10% |
Note: Data are estimations based on typical lipid stability studies and may vary depending on other factors such as light and oxygen exposure.
Table 2: Effect of Light and Oxygen on this compound Stability at -20°C
| Condition | Time | Estimated Degradation (%) |
| Dark, Inert Atmosphere | 1 year | < 2% |
| Dark, Air | 1 year | 5-15% |
| Light, Air | 1 month | 20-40% |
Experimental Protocols
Protocol 1: HPLC Method for the Detection of this compound Oxidation
This protocol describes a method for the detection of early-stage oxidation of this compound by monitoring the formation of conjugated dienes.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile/isopropanol/water (e.g., 44:54:2 v/v/v). Degas the mobile phase before use.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: 234 nm (for conjugated dienes) and 210 nm (for unoxidized this compound).
-
-
Analysis: Inject the sample and monitor the chromatogram. The appearance of a peak at the retention time corresponding to this compound hydroperoxides (which will have a strong absorbance at 234 nm) indicates oxidation. The decrease in the peak area at 210 nm for this compound can also be used to quantify its degradation.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to the oxidation of this compound.
Caption: Free radical autoxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected oxidation.
Technical Support Center: Enhancing the Stability of Cholesteryl Linolenate in Formulations
Welcome to the Technical Support Center for improving the stability of cholesteryl linolenate in your research and development formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is oxidative degradation. Due to the presence of three double bonds in the linolenate fatty acid chain, it is highly susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, heat, and certain metal ions. This degradation can lead to the formation of various oxidation products, including hydroperoxides, hydroxides, and ketones, which can alter the physical and chemical properties of your formulation and potentially impact its efficacy and safety.[1] Hydrolysis of the ester bond is another, though generally less pronounced, stability issue.
Q2: What are the most effective strategies to stabilize this compound in a formulation?
A2: The most effective strategies involve a multi-pronged approach focusing on preventing oxidation:
-
Use of Antioxidants: Incorporating antioxidants is a primary and effective method. These can be synthetic (e.g., BHT, BHA) or natural (e.g., tocopherols, ascorbyl palmitate).[2][3] The choice of antioxidant will depend on the formulation type and regulatory requirements.
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Encapsulation: Encapsulating this compound within lipid-based nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions, can provide a protective barrier against pro-oxidative environmental factors.[4][5][6][7]
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Control of Environmental Factors: Minimizing exposure to light, oxygen, and high temperatures during manufacturing and storage is crucial. This can be achieved through techniques like inert gas blanketing (e.g., with nitrogen or argon) and using light-protective packaging.
-
Chelating Agents: If metal ion contamination is a concern (as they can catalyze oxidation), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Q3: How can I assess the stability of this compound in my formulation?
A3: Several analytical techniques can be employed to monitor the stability of this compound:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the remaining intact this compound and its various oxidation products over time.[8][9][10]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay is commonly used to measure malondialdehyde (MDA), a secondary product of lipid peroxidation, providing an indication of the extent of oxidation.[11][12][13][14]
-
Peroxide Value (PV) Measurement: This method quantifies the concentration of hydroperoxides, the primary products of lipid oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify specific volatile and non-volatile oxidation products.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed in Preliminary Stability Studies.
| Possible Cause | Troubleshooting Action |
| Inadequate Antioxidant Protection | 1. Increase Antioxidant Concentration: The current concentration may be insufficient. Titrate the antioxidant concentration to find the optimal level. 2. Use a Combination of Antioxidants: Synergistic effects can be achieved by combining different types of antioxidants (e.g., a primary antioxidant like α-tocopherol with a regenerating agent like ascorbyl palmitate).[2][15] 3. Switch to a More Potent Antioxidant: Consider using a more potent antioxidant suitable for your formulation. For lipid-based systems, lipid-soluble antioxidants are generally more effective. |
| Exposure to Pro-oxidative Conditions | 1. Inert Gas Blanketing: During formulation preparation and storage, blanket the headspace of your containers with an inert gas like nitrogen or argon to displace oxygen. 2. Light Protection: Store your formulation in amber-colored vials or wrap the containers in aluminum foil to protect from light. 3. Temperature Control: Store your formulation at the recommended temperature, typically refrigerated (2-8 °C) or frozen, to slow down degradation kinetics. |
| Presence of Metal Ion Contaminants | 1. Use High-Purity Excipients: Ensure all excipients are of high purity and low in metal ion content. 2. Incorporate a Chelating Agent: Add a chelating agent such as EDTA to sequester any metal ions that may be present. |
Issue 2: Physical Instability of this compound-Containing Lipid Nanoparticle Formulations (e.g., Aggregation, Fusion).
| Possible Cause | Troubleshooting Action |
| Inappropriate Lipid Composition | 1. Optimize Cholesterol Content: Cholesterol plays a critical role in the stability of lipid bilayers. Vary the molar ratio of cholesterol in your liposome or SLN formulation to find the optimal concentration for membrane rigidity and stability.[16][17] 2. Incorporate PEGylated Lipids: The inclusion of polyethylene glycol (PEG)-conjugated lipids can provide steric hindrance, preventing nanoparticle aggregation. |
| High Particle Concentration | 1. Dilute the Formulation: If aggregation is observed at high concentrations, try diluting the formulation. |
| Improper Storage Conditions | 1. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the structure of lipid nanoparticles, leading to aggregation and leakage. Store in aliquots to avoid this. 2. Optimize pH and Ionic Strength of the Buffer: The surface charge of lipid nanoparticles is influenced by the pH and ionic strength of the surrounding medium. Ensure these parameters are optimized to maintain electrostatic repulsion between particles. |
| Peptide/Protein Interaction | 1. Evaluate Peptide/Protein-Lipid Interactions: If your formulation contains peptides or proteins, they may induce aggregation or fusion of liposomes.[18] Characterize these interactions and consider modifying the lipid composition or surface charge to minimize them. |
Quantitative Data Summary
Table 1: Effect of Antioxidants on the Oxidative Stability of Cholesteryl Esters in Nanoemulsions
| Antioxidant | Concentration | Induction Period (min) | Peroxide Value (meq O2/kg) after storage | TBARS (nmol MDA/g) after storage |
| Control (No Antioxidant) | - | 110.2 | 25.8 | 1.5 |
| Soy Lecithin (85%) + Tween 80 (10%) + Calcium Caseinate (5%) | 3.6% w/w | 176.4 | 15.3 | 0.8 |
| Soy Lecithin (85%) + Tween 80 (7.4%) + Sucrose Esters (7.6%) | 3.6% w/w | 145.1 | 18.9 | 1.1 |
Data adapted from a study on nanoemulsions based on avocado oil, which contains cholesteryl esters. The data illustrates the enhanced oxidative stability with the use of emulsifier mixtures that can have antioxidant properties.[19][20]
Table 2: Stability of this compound in Different Nanoemulsion Formulations
| Nanoemulsion Core | pH after 237 days | Lipoperoxidation (nmol MDA/mg) |
| Cholesteryl Oleate | ~5.0 | ~0.02 |
| Cholesteryl Stearate | ~6.0 | ~0.01 |
| This compound | ~5.0 | ~0.04 |
This table summarizes the long-term stability and lipoperoxidation of nanoemulsions with different cholesteryl ester cores, highlighting the higher susceptibility of this compound to peroxidation.[4]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound and other lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or sonication.
-
Protocol 2: Assessment of this compound Oxidation using the TBARS Assay
-
Sample Preparation:
-
Prepare your this compound-containing formulation at the desired concentration.
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Induce oxidation if required for an accelerated stability study (e.g., by exposure to UV light or a pro-oxidant like CuCl2).[13]
-
-
TBARS Reaction:
-
Measurement:
-
Quantification:
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Quantify the amount of malondialdehyde (MDA) formed by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
-
Protocol 3: HPLC Method for Quantification of this compound and its Oxidation Products
-
Chromatographic System:
-
Sample Preparation:
-
Extract the lipids from your formulation using a suitable solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent and reconstitute the lipid extract in the mobile phase.
-
-
Detection:
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Use a UV detector set at a wavelength suitable for detecting the conjugated dienes formed during oxidation (e.g., 234 nm) and for the cholesteryl ester itself (e.g., 210 nm).[8]
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Identify and quantify the peaks corresponding to intact this compound and its various oxidation products by comparing their retention times and peak areas with those of known standards.
-
Visualizations
Caption: this compound Oxidation Pathway.
Caption: Liposome Formulation and Stability Workflow.
Caption: Troubleshooting this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Stability of Phytosterols in Camellia Seed Oil During Heating: The Impact of Different Antioxidants [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. A method for defining the stages of low-density lipoprotein oxidation by the separation of cholesterol- and cholesteryl ester-oxidation products using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aggregation, fusion, and leakage of liposomes induced by peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Influence of Ternary Emulsifier Mixtures on Oxidative Stability of Nanoemulsions Based on Avocado Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cholesteryl Linolenate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cholesteryl linolenate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound involve the esterification of cholesterol with linolenic acid. Key methods include:
-
DCC/DMAP Coupling: This method uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions. It is known for high yields and suppression of side products.[1]
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Acid-Catalyzed Esterification: This method employs an acid catalyst, such as 4-dodecylbenzenesulfonic acid (DBSA), to promote the reaction between cholesterol and linolenic acid.[2] This approach can achieve high conversion rates under solvent-free conditions.[2]
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Palladium-Catalyzed Cross-Coupling: A more novel approach involves a palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides, which can be performed under microwave irradiation.[3]
Q2: How can I monitor the progress of my synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (cholesterol and linolenic acid), you can visualize the consumption of reactants and the formation of the this compound product. The product, being more nonpolar, will have a higher Rf value than the starting materials.
Q3: What are suitable TLC solvent systems for separating this compound from cholesterol and linolenic acid?
A3: Several solvent systems can be used for the TLC analysis of cholesteryl esters. A common system for neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid.[4][5] Another effective mobile phase consists of hexane and diethyl ether with a small amount of formic or acetic acid to ensure the free fatty acids migrate properly.[6]
Q4: What is the best method for purifying this compound after synthesis?
A4: Column chromatography is the most common and effective method for purifying this compound on a laboratory scale. Using silica gel as the stationary phase, the crude product is loaded onto the column and eluted with a nonpolar solvent system.
Q5: What mobile phase should I use for column chromatography purification?
A5: A gradient of nonpolar solvents is typically used. You can start with a less polar solvent like hexane and gradually increase the polarity by adding diethyl ether. A common mobile phase for the purification of similar phytosterol esters is a mixture of n-hexane, diethyl ether, and acetic acid (e.g., 80:20:2, v/v/v).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: For acid-catalyzed reactions, a moderate increase in temperature (e.g., to 60°C) can improve the reaction rate.[2] - Check Reagent Stoichiometry: For acid-catalyzed reactions, using an excess of the fatty acid (e.g., a molar ratio of 1:3 of cholesterol to linolenic acid) can drive the equilibrium towards the product.[2] |
| Inactive Reagents | - Use Fresh Reagents: DCC is sensitive to moisture and can degrade over time. Use freshly opened or properly stored DCC. Ensure linolenic acid has not oxidized. - Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction, especially when using DCC. |
| Ineffective Catalyst | - Check Catalyst Loading: For DCC/DMAP reactions, ensure a catalytic amount of DMAP is used. For acid-catalyzed reactions, an optimal catalyst concentration is crucial; for DBSA, around 20% has been shown to be effective in similar syntheses.[2] - Catalyst Choice: If one method is failing, consider an alternative synthesis strategy (e.g., switching from acid-catalyzed to DCC/DMAP coupling). |
Problem 2: Presence of Impurities After Purification
| Potential Cause | Suggested Solution |
| Co-elution of Starting Materials | - Optimize TLC First: Before running a column, optimize the solvent system using TLC to achieve good separation between the product and starting materials. - Fine-tune Column Chromatography Gradient: Use a shallower solvent gradient during column chromatography to improve the resolution between this compound and any remaining cholesterol or linolenic acid. |
| Side Product Formation | - DCC/DMAP Method: This method is known to suppress the formation of side products.[1] If you are using another method and observing significant side products, consider switching to this approach. - Control Reaction Temperature: Excessive heat can sometimes lead to side reactions. Maintain the recommended reaction temperature for the chosen protocol. |
| Residual Dicyclohexylurea (DCU) | - Filtration: In DCC-mediated reactions, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be largely removed by filtration of the reaction mixture.[7] - Column Chromatography: Any remaining soluble DCU can typically be separated from the nonpolar this compound product during silica gel column chromatography. |
Quantitative Data
Table 1: Yields of Cholesteryl Esters Using a Palladium-Catalyzed Cross-Coupling Method
| Aroyl Chloride | Product | Yield (%) |
| 4-Trifluoromethoxy benzoyl chloride | Cholesteryl 4-(trifluoromethoxy)benzoate | 76 |
| 2,4,6-Trichlorobenzoyl chloride | Cholesteryl 2,4,6-trichlorobenzoate | 77 |
| 4-Methoxybenzoyl chloride | Cholesteryl 4-methoxybenzoate | 94 |
| 4-Chlorobenzoyl chloride | Cholesteryl 4-chlorobenzoate | 71 |
| 4-(Trifluoromethyl)benzoyl chloride | Cholesteryl 4-(trifluoromethyl)benzoate | 56 |
| 4-Nitrobenzoyl chloride | Cholesteryl 4-nitrobenzoate | 56 |
| Benzoyl chloride | Cholesteryl benzoate | 100 |
| Data adapted from a study on the synthesis of various cholesteryl esters.[3] |
Table 2: Effect of Reaction Parameters on the Acid-Catalyzed Synthesis of Phytosterol Esters
| Parameter | Condition | Conversion (%) |
| Catalyst Amount (DBSA) | 10% | ~95 (after 28h) |
| 15% | ~95 (after 20h) | |
| 20% | >95 (after 12h) | |
| Molar Ratio (Phytosterol:Linoleic Acid) | 1:1 | ~80 |
| 1:2 | ~90 | |
| 1:3 | >95 | |
| Temperature | 40°C | ~90 (after 46h) |
| 50°C | ~90 (after 38h) | |
| 60°C | >95 (after 12h) | |
| Data adapted from a study on the synthesis of phytosterol linoleic acid esters, analogous to this compound synthesis.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via DCC/DMAP Coupling
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Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve cholesterol (1 equivalent) and linolenic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).
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Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir until dissolved.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/diethyl ether mixture) and load it onto the column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding small increments of a more polar solvent like diethyl ether (e.g., increasing from 2% to 10% diethyl ether in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
Caption: General chemical equation for the esterification of cholesterol.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
- 4. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cholesteryl Linolenate in Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of cholesteryl linolenate and other cholesterol derivatives in lipid nanoparticle (LNP) formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and application of LNPs containing this compound.
Question: Why is my mRNA/siRNA encapsulation efficiency low after incorporating this compound?
Answer: Low encapsulation efficiency is often related to the overall lipid composition and the formulation process. Cholesteryl esters, like this compound, can alter the fluidity and packing of the lipid bilayer[1].
-
Suboptimal Molar Ratios: The ratio of the ionizable lipid, helper lipid, PEG-lipid, and the cholesterol component is critical. Standard LNP formulations often use cholesterol at 30-50 mol% to ensure structural stability[2]. When substituting with this compound, the molar ratio may need to be re-optimized. High concentrations of cholesteryl esters could disrupt the core structure where the nucleic acid is complexed with the ionizable lipid[3].
-
Formulation Method: The rapid microfluidic mixing of lipids in an organic phase with the nucleic acid in an acidified aqueous phase is crucial for high encapsulation efficiency[3]. Ensure that the mixing is efficient and that the pH of the aqueous phase is low enough to protonate the ionizable lipid, which facilitates electrostatic interaction with the negatively charged nucleic acid cargo[4][5].
-
Component Solubility: Ensure that this compound is fully dissolved in the organic phase (typically ethanol) along with the other lipid components before mixing.
Question: My LNPs are aggregating or showing poor stability during storage. How can I fix this?
Answer: LNP aggregation and poor stability can be caused by several factors, including suboptimal lipid composition and improper storage conditions.
-
Cholesteryl Ester Concentration: High concentrations of cholesteryl oleate (a similar cholesteryl ester) have been shown to decrease the stability of solid lipid nanoparticles (SLNs)[6]. While cholesteryl esters can modulate membrane fluidity, an excessive amount might lead to instability[1]. It is recommended to test a range of concentrations to find the optimal balance for stability.
-
Role of Cholesterol: Cholesterol is known to enhance LNP stability by filling gaps between phospholipids, which influences membrane integrity and rigidity[5][7]. Completely replacing cholesterol with this compound might compromise this structural support. Consider using a combination of both or systematically titrating the ratio.
-
PEG-Lipid Content: The PEGylated lipid component is crucial for preventing aggregation by forming a steric barrier[5]. Ensure the molar percentage of the PEG-lipid is adequate for the particle size and surface characteristics.
-
Storage Conditions: For aqueous LNP solutions, refrigeration (2°C) has been found to be superior to freezing (-20°C) or room temperature storage for maintaining stability over long periods[8]. If freezing is necessary, the use of cryoprotectants like trehalose or sucrose is highly recommended to prevent aggregation during freeze-thaw cycles[8]. Lyophilization with these cryoprotectants can also facilitate stable room temperature storage[8].
Question: The transfection efficiency of my LNPs is lower than expected. What could be the cause?
Answer: Low transfection efficiency is a common challenge and can be linked to multiple steps in the delivery process, from cellular uptake to endosomal escape.
-
Cholesterol's Role in Fusion: Cholesterol and its analogs play a significant role in membrane fusion and endosomal escape[3]. It is hypothesized that cholesterol can form crystalline structures on the LNP surface that promote fusion with the endosomal membrane[3]. This compound's different molecular shape might alter this property. Formulations containing certain cholesterol derivatives, like β-sitosterol, have shown enhanced transfection, suggesting that the sterol structure is critical[3][9].
-
Intracellular Trafficking: High cholesterol content has been shown to hinder the intracellular trafficking of LNPs, causing them to become trapped in early endosomes in the cell periphery[10]. This prevents the cargo from reaching the cytosol and reduces delivery efficiency[10]. It is possible that high concentrations of this compound could have a similar detrimental effect.
-
Particle Properties: Transfection efficiency is highly dependent on the physicochemical properties of the LNP, including its size, shape, and surface charge[6]. Ensure your formulation produces particles in the optimal size range (typically 80-120 nm) with a low polydispersity index (PDI < 0.2) and a near-neutral surface charge at physiological pH[2][11].
-
Helper Lipid Choice: The helper lipid (e.g., DSPC, DOPE) also influences transfection. DOPE is often used to facilitate endosomal escape, and its combination with specific sterols can impact efficiency[12].
Question: I am observing high cytotoxicity with my LNP formulation. What are the potential reasons?
Answer: Cytotoxicity can arise from the lipid components themselves or from the overall formulation characteristics.
-
Ionizable Lipid: The ionizable lipid is often the primary source of toxicity. While newer generations of ionizable lipids are safer than older permanently charged cationic lipids, they can still cause toxicity[7][13].
-
Cholesterol Derivative Effects: While formulations with intermediate concentrations of cholesteryl oleate showed no significant cell toxicity, the overall formulation is key[6]. It is important to perform dose-response cytotoxicity assays (e.g., MTT, LDH) for your specific formulation.
-
Particle Aggregation: Aggregated LNPs can lead to increased toxicity. Ensure your formulation is stable and monodisperse.
-
Purity of Components: Ensure all lipid components, including this compound, are of high purity, as impurities can contribute to unexpected toxic effects.
Frequently Asked Questions (FAQs)
What is the primary role of cholesteryl esters like this compound in LNPs? Cholesteryl esters (CEs) are incorporated into LNPs to modulate their physical properties. They can influence membrane fluidity and the thickness of the lipid bilayer[1]. The unsaturated nature of this compound can affect the liquid crystalline phases of the lipids, which may be used to tune the LNP's characteristics for specific delivery applications[1]. In natural lipoproteins, which LNPs are designed to mimic, cholesteryl esters form the hydrophobic core[14].
How does this compound differ from cholesterol in an LNP formulation? Cholesterol has a small polar head group (-OH) and a rigid steroid ring system that allows it to insert between phospholipids, increasing membrane packing and stability[3][5]. This compound, an ester of cholesterol, is more hydrophobic and bulkier. This structural difference means it will likely reside in the hydrophobic core of the LNP rather than aligning with phospholipids in the outer shell[14]. This can alter the LNP's internal structure, stability, and interaction with cell membranes, thereby affecting drug release and transfection efficiency[3][15].
What is a good starting molar percentage for this compound in an LNP formulation? A typical LNP formulation consists of an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEG-lipid[7][12]. The cholesterol component usually ranges from 30 mol% to 50 mol%[2]. When optimizing with this compound, a good starting point is to systematically substitute cholesterol. You could begin with a partial replacement (e.g., a 1:1 ratio of cholesterol to this compound) and move towards full replacement, while carefully monitoring the effects on particle size, PDI, encapsulation efficiency, and biological activity. Studies have successfully formulated LNPs with cholesteryl oleate by varying the total amount of the matricial lipid (cholesteryl oleate + stearic acid)[6].
Can incorporating this compound improve targeted delivery? LNPs can be structurally similar to natural lipoproteins like LDL and VLDL, which are involved in cholesterol transport in vivo[15]. These natural particles are taken up by cells via receptor-mediated endocytosis (e.g., through the LDL receptor)[3][14]. By incorporating cholesterol variants like cholesteryl esters, it may be possible to alter the LNP's interaction with these natural pathways and thus influence its biodistribution and targeting to specific cell types, such as liver endothelial cells or hepatocytes[15].
Quantitative Data Summary
Table 1: Example LNP Compositions and Physicochemical Properties
| Formulation ID | Ionizable Lipid (mol%) | Phospholipid (mol%) | Cholesterol/Derivative (mol%) | PEG-Lipid (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Standard LNP | DLin-MC3-DMA (50) | DSPC (10) | Cholesterol (38.5) | DMG-PEG2k (1.5) | ~100 | < 0.2 | > 80% | [3][11] |
| SS-OP LNP (High Chol) | SS-OP (52.5) | DOPC (7.5) | Cholesterol (40) | DMG-PEG2000 (1.5) | 92.6 | < 0.25 | > 80% | [2] |
| SS-OP LNP (Low Chol) | SS-OP (52.5) | DOPC (37.5) | Cholesterol (10) | DMG-PEG2000 (1.5) | 80.1 | < 0.25 | > 80% | [2] |
| 7C1 LNP (Chol. Oleate) | 7C1 (50) | 18:1 Lyso PC (10) | Cholesteryl Oleate (29) | C14PEG2000 (11) | 22 - 115 | N/A | N/A | [15] |
| SM-102 LNP | SM-102 (48) | DOPE (10) | Cholesterol (40) | C14-PEG-2000 (2) | 76 - 95 | < 0.16 | N/A | [12][16] |
Table 2: Effect of Cholesterol Concentration on In Vitro Transfection
| LNP Type | Cholesterol (mol%) | Relative Luciferase Expression (vs. 40 mol%) | Cell Type | Reference |
| SS-OP LNP | 10 | ~0.16% (1/615) | HepG2 | [2] |
| SS-OP LNP | 20 | ~0.85% (1/118) | HepG2 | [2] |
| SS-OP LNP | 40 | 100% | HepG2 | [2] |
| MC3 LNP | 10 | ~7.6% (1/13.1) | HepG2 | [2] |
| MC3 LNP | 20 | ~6.5% (1/15.3) | HepG2 | [2] |
| MC3 LNP | 40 | 100% | HepG2 | [2] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, adapted from established procedures[16][17].
-
Preparation of Solutions:
-
Organic Phase: Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, phospholipid, this compound/cholesterol, and PEG-lipid) in absolute ethanol at the desired molar ratios[16]. For example, a mixture could contain SM-102, DOPE, cholesterol, and C14-PEG-2000 at a 48:10:40:2 molar ratio[16].
-
Aqueous Phase: Prepare the nucleic acid (mRNA/siRNA) in an acidic buffer (e.g., 10 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the organic phase and aqueous phase into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr Ignite™)[18].
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).
-
Initiate pumping to mix the two phases rapidly within the microfluidic channels, leading to LNP self-assembly.
-
-
Purification and Concentration:
-
Collect the resulting LNP solution.
-
Purify and concentrate the LNPs to remove residual ethanol and non-encapsulated nucleic acid. This is typically done by dialysis or tangential flow filtration using a molecular weight cutoff (MWCO) filter[18].
-
LNP Characterization
Key parameters should be measured to ensure the quality and consistency of the LNP formulation[17].
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS)[11]. Samples should be appropriately diluted in a suitable buffer like PBS.
-
-
Zeta Potential:
-
Measure the surface charge of the LNPs using Laser Doppler Electrophoresis[11]. This indicates the stability of the colloid and its potential interactions in a biological environment.
-
-
Encapsulation Efficiency:
-
Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay[18].
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
Calculate the encapsulation efficiency as: [(Total RNA) - (Free RNA)] / (Total RNA) * 100%.
-
In Vitro Transfection Assay
This protocol is for evaluating the functional delivery of mRNA by LNPs to cells in culture[2].
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa, HepG2, HEK293T) in a multi-well plate (e.g., 48-well) at a density that will result in ~70-80% confluency at the time of transfection[2].
-
Transfection:
-
Dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentration per well (e.g., 0.1 µg mRNA/well)[2].
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Analysis of Protein Expression:
-
If using a reporter mRNA (e.g., Firefly Luciferase, GFP), lyse the cells and measure the reporter protein activity.
-
For luciferase, use a luciferase assay kit and measure luminescence with a luminometer[2].
-
For GFP, measure fluorescence using a plate reader or flow cytometry[4].
-
Normalize the reporter signal to the total protein content in each well, which can be measured using a BCA protein assay[2].
-
Visualizations
Caption: Experimental workflow for LNP formulation, characterization, and evaluation.
Caption: Impact of this compound concentration on LNP properties and outcomes.
Caption: LNP cellular uptake and the role of cholesterol in endosomal escape.
References
- 1. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 2. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. dovepress.com [dovepress.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Intracellular trafficking of lipid nanoparticles is hindered by cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 14. Learning from Biology: Synthetic Lipoproteins for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Overcoming poor ionization of cholesteryl linolenate in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of cholesteryl linolenate and other cholesteryl esters in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to get a good signal for this compound using electrospray ionization (ESI) mass spectrometry?
Cholesteryl esters, including this compound, are inherently nonpolar molecules with a weak dipole moment.[1] This chemical property makes them difficult to charge effectively in the electrospray ionization (ESI) source, resulting in poor ionization and low signal intensity.[1]
Q2: What are the most effective strategies to improve the ionization of this compound?
To enhance the ionization of this compound, several strategies can be employed:
-
Adduct Formation: Introducing a small cation into the solvent system to promote the formation of adducts is a highly effective method. Lithium ([M+Li]+), sodium ([M+Na]+), and ammonium ([M+NH4]+) adducts are commonly used and significantly increase signal intensity.[1][2][3][4]
-
Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are better suited for nonpolar analytes.[2][5][6] APCI, in particular, is known to produce a characteristic fragment ion of the cholesterol backbone, which can be used for targeted analysis.[7]
-
Chemical Derivatization: While not always necessary for cholesteryl esters themselves, derivatization of free cholesterol (a potential interferent or related analyte) to a cholesteryl ester analog can be used to improve its ESI response and allow for parallel analysis.[8][9]
Q3: How can I differentiate this compound from other isobaric lipids like diacylglycerols (DAGs)?
Tandem mass spectrometry (MS/MS) is essential for distinguishing between isobaric species. Cholesteryl esters exhibit a characteristic neutral loss of the cholestane moiety (368.5 Da) upon collision-induced dissociation (CID).[1][3] By performing a neutral loss scan for 368.5, you can selectively detect all cholesteryl esters in a complex mixture, thereby differentiating them from DAGs which do not undergo this specific fragmentation.[1]
Q4: What type of internal standard should I use for quantitative analysis of this compound?
For accurate quantification, it is recommended to use a stable isotope-labeled internal standard, such as deuterated this compound, if available. Alternatively, a cholesteryl ester with a fatty acid chain that is not naturally present in the sample, such as cholesteryl heptadecanoate (CE 17:0), is a suitable choice.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Inefficient ionization due to the nonpolar nature of the analyte. | 1. Optimize ESI conditions: Add a cation source to your mobile phase or sample solvent to promote adduct formation. Test different adducts (Li+, Na+, NH4+) to find the optimal one for your instrument and conditions. 2. Switch to APCI or APPI: These ionization techniques are more suitable for nonpolar compounds and may provide a significantly better signal.[2] 3. Increase sample concentration: If possible, concentrate your sample to increase the amount of analyte entering the mass spectrometer. |
| Poor signal-to-noise ratio | Matrix effects from other lipids or sample components suppressing the ionization of this compound. | 1. Improve chromatographic separation: Optimize your liquid chromatography (LC) method to separate this compound from interfering compounds. Using a C18 or a phenyl-hexyl column can be effective.[10][11] 2. Sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from your sample before LC-MS analysis. |
| Inconsistent signal intensity between runs | Fluctuation in adduct formation or instability of the spray. | 1. Ensure consistent additive concentration: Precisely control the concentration of the cation source (e.g., LiOH, NaOH, ammonium formate) in your mobile phase.[1][3] 2. Check spray stability: Visually inspect the ESI needle and ensure a stable Taylor cone is formed. Clean the ion source if necessary. |
| Difficulty distinguishing this compound from isobaric interferences | Co-elution of isobaric species (e.g., diacylglycerols) with the same mass-to-charge ratio. | 1. Utilize MS/MS: Implement a neutral loss scan of 368.5 Da to selectively detect cholesteryl esters.[1][3] 2. Perform precursor ion scanning: If a specific fragment ion is characteristic of your analyte upon CID, a precursor ion scan can enhance specificity. For lithiated adducts, scanning for the lithiated fatty acid fragment can identify specific CE molecular species.[1] |
Experimental Protocols
Protocol 1: Enhanced Ionization of this compound using Lithiated Adducts with ESI-MS/MS
This protocol describes the analysis of this compound by forming lithiated adducts, which provides enhanced ionization and specific fragmentation for detection.[1]
1. Sample Preparation: a. Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction). b. Dry the lipid extract under a stream of nitrogen. c. Reconstitute the dried lipid extract in a solvent mixture such as chloroform/methanol (1:2, v/v). d. Add LiOH to the final sample solution to a final concentration of 50-100 µM to promote the formation of [M+Li]+ adducts.[1]
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
- Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode:
- Full Scan: To detect the [M+Li]+ ion of this compound.
- MS/MS (Neutral Loss Scan): Set the instrument to perform a neutral loss scan of 368.5 Da to specifically detect all cholesteryl esters.[1]
- Collision Energy: Optimize the collision energy to achieve efficient fragmentation for the neutral loss scan (typically 20-30 eV).[1]
Protocol 2: Analysis of this compound using APCI-MS
This protocol is suitable for researchers who have access to an APCI source and is particularly useful for nonpolar analytes.[7]
1. Sample Preparation: a. Extract and reconstitute the lipid sample as described in Protocol 1. No addition of a cation source is necessary.
2. Liquid Chromatography (LC) Conditions:
- Use similar LC conditions as in Protocol 1. APCI is compatible with reversed-phase chromatography.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
- Scan Mode:
- Full Scan: To detect the protonated molecule [M+H]+ or the characteristic fragment ion [M+H-H2O]+ at m/z 369.35.[7]
- MS/MS (Product Ion Scan): Select the precursor ion corresponding to this compound and acquire a product ion spectrum. The most abundant fragment ion is often m/z 369.35, corresponding to the cholesterol backbone.[7]
- Corona Discharge Current: Optimize for stable and efficient ionization (typically 2-5 µA).
- Vaporizer Temperature: Optimize for efficient desolvation and ionization (typically 350-450 °C).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Ionization and fragmentation pathways for this compound.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Shelf-Life of Cholesteryl Linolenate-Containing Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the shelf-life of products containing cholesteryl linolenate. Below you will find frequently asked questions (FAQs) addressing common challenges, detailed troubleshooting guides for experimental issues, and standardized protocols for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, a polyunsaturated cholesteryl ester, is oxidation. Due to the presence of three double bonds in the linolenate fatty acid chain, it is highly susceptible to auto-oxidation, photo-oxidation, and enzymatic oxidation. This process is a free-radical chain reaction initiated by factors such as light, heat, and the presence of metal ions. The oxidation leads to the formation of this compound hydroperoxides, which are unstable and can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other oxygenated compounds. These degradation products can alter the physical, chemical, and biological properties of the final product.
Q2: What are the key factors that accelerate the degradation of this compound?
A2: Several factors can accelerate the degradation of this compound:
-
Temperature: Higher temperatures increase the rate of oxidation reactions.
-
Light: Exposure to light, particularly UV light, can initiate and accelerate lipid peroxidation.
-
Oxygen: The presence of oxygen is essential for the oxidation process.
-
Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals.
-
pH: While less impactful than other factors, extreme pH values can potentially influence the stability of the ester linkage.
Q3: Which antioxidants are most effective in stabilizing this compound?
A3: The choice of antioxidant depends on the formulation and storage conditions. Generally, a combination of antioxidants can be more effective than a single one. Commonly used antioxidants for lipid-based systems include:
-
Tocopherols (Vitamin E): Alpha-tocopherol is a potent free-radical scavenger that can protect polyunsaturated fatty acids from oxidation.[1]
-
Ascorbic Acid (Vitamin C) and its derivatives: Ascorbyl palmitate, a fat-soluble derivative, is often used in lipid-based formulations.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These synthetic phenolic antioxidants are very effective at inhibiting lipid peroxidation.
-
Rosemary Extract: Contains natural antioxidants like carnosic acid and rosmarinic acid.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that catalyze oxidation.
Q4: How should I store my this compound-containing products to maximize shelf-life?
A4: To maximize the shelf-life of your products, consider the following storage recommendations:
-
Temperature: Store at refrigerated (2-8°C) or frozen (-20°C or below) temperatures. A certificate of analysis for a similar compound, cholesteryl gamma-linolenate, suggests storage at -20°C for up to 3 years for the pure form.[2]
-
Light: Protect from light by using amber-colored or opaque containers.
-
Atmosphere: For highly sensitive products, consider packaging under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Packaging: Use containers that have low oxygen permeability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound-containing products.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly low potency or high levels of degradation products in a new formulation. | Incompatible excipients promoting degradation. | Review the compatibility of all excipients. Some excipients may contain impurities or have high water content that can accelerate degradation. Consider performing compatibility studies with individual excipients. |
| Inefficient antioxidant system. | Evaluate the type and concentration of the antioxidant. A combination of antioxidants with different mechanisms of action (e.g., a free-radical scavenger and a chelating agent) may be more effective. | |
| Inadequate protection from light or oxygen during manufacturing. | Ensure all manufacturing steps are performed under controlled light and atmospheric conditions (e.g., using amber glassware and nitrogen blanketing). | |
| Phase separation or precipitation in liquid formulations. | Hydrolysis of the ester bond leading to the formation of cholesterol and linolenic acid, which may have different solubilities. | Adjust the pH of the formulation to a range where ester hydrolysis is minimized (typically slightly acidic to neutral). Consider the use of co-solvents or emulsifiers to maintain the solubility of all components. |
| Crystallization of this compound at low temperatures. | Investigate the phase behavior of your formulation at different temperatures. It may be necessary to add a crystallization inhibitor or modify the lipid composition. | |
| Inconsistent results in stability studies. | Variability in storage conditions. | Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity. Monitor for any temperature or humidity excursions. |
| Non-homogeneity of the samples. | Ensure that the product is homogeneous before aliquoting for stability testing. For suspensions or emulsions, proper mixing is crucial. | |
| Issues with the analytical method. | Validate the analytical method for stability-indicating properties. Ensure that the method can separate the intact this compound from its degradation products. Check for instrument drift and use appropriate standards and controls. | |
| Difficulty in quantifying this compound hydroperoxides. | Instability of the hydroperoxide standards. | Hydroperoxide standards are often unstable. Prepare fresh standards for each analysis or use a validated method for their quantification without an external standard, such as measuring conjugated diene formation at 234 nm.[3] |
| Low sensitivity of the detection method. | For low levels of hydroperoxides, consider using more sensitive analytical techniques such as HPLC with chemiluminescence detection or mass spectrometry (MS).[3] |
Data on Shelf-Life and Stability
The following tables summarize the expected stability of this compound under various conditions. Please note that these are generalized data, and actual shelf-life will depend on the specific formulation.
Table 1: Influence of Temperature on the Stability of this compound (in the absence of light and presence of air)
| Temperature | Expected Shelf-Life (Pure Compound) | Key Degradation Products |
| -20°C | ≥ 3 years | Minimal oxidation products |
| 4°C | 2 years | Low levels of hydroperoxides |
| Room Temperature (20-25°C) | Months | Significant formation of hydroperoxides and secondary oxidation products |
| 40°C (Accelerated) | Weeks | Rapid formation of a complex mixture of oxidation products |
Table 2: Effect of Antioxidants on the Stability of Oils Rich in Linolenic Acid (as a proxy for this compound)
| Antioxidant | Concentration | Protection Factor (Increase in Induction Period) | Reference |
| α-Tocopherol | 200 ppm | 2-4 fold | |
| Ascorbyl Palmitate | 200 ppm | 1.5-3 fold | General Knowledge |
| BHT | 200 ppm | 3-5 fold | General Knowledge |
| Rosemary Extract | 500 ppm | 2-3.5 fold | General Knowledge |
Note: Protection factors are estimates and can vary significantly based on the specific oil/lipid matrix and testing conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Formulation
Objective: To assess the chemical stability of a this compound-containing product under accelerated conditions to predict its shelf-life.
Materials:
-
Product containing this compound
-
Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH
-
Appropriate analytical instrumentation (e.g., HPLC-UV/MS)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Solvents for extraction and analysis (e.g., isopropanol, acetonitrile)
Procedure:
-
Initial Analysis (T=0):
-
Take a representative sample of the product from at least three different batches.
-
Perform initial analysis for the concentration of this compound and the profile of any existing degradation products. This will serve as the baseline.
-
-
Sample Storage:
-
Place a sufficient number of samples from each batch into the stability chamber at 40°C / 75% RH. The samples should be in their final proposed packaging.
-
-
Time Points for Testing:
-
Withdraw samples for analysis at predetermined time points, for example: 0, 1, 3, and 6 months.
-
-
Sample Analysis:
-
At each time point, remove the samples from the chamber and allow them to equilibrate to room temperature.
-
Extract the this compound and its degradation products from the product matrix using a validated extraction procedure.
-
Analyze the extracts using a validated stability-indicating analytical method (e.g., HPLC-UV as described in Protocol 2).
-
Quantify the amount of remaining this compound and identify and quantify any major degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation rate constant and use the Arrhenius equation to estimate the shelf-life at the intended storage condition (e.g., 25°C).
-
Monitor the growth of degradation products to ensure they remain within acceptable limits.
-
Protocol 2: HPLC-UV Method for the Quantification of this compound and its Primary Oxidation Products
Objective: To separate and quantify this compound and its early-stage oxidation products (hydroperoxides).
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile/isopropanol/water (e.g., 44:54:2 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength:
-
210 nm for this compound.
-
234 nm for conjugated diene hydroperoxides (primary oxidation products).[3]
-
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in isopropanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Extract the lipids from the product sample using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms at both 210 nm and 234 nm.
-
-
Quantification:
-
At 210 nm, identify the peak corresponding to this compound based on its retention time compared to the standard.
-
At 234 nm, identify the peaks corresponding to the this compound hydroperoxides. These typically elute earlier than the parent compound.[3]
-
Construct a calibration curve for this compound by plotting peak area versus concentration.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Quantify the hydroperoxides using an external standard of a similar hydroperoxide or by expressing the results in terms of absorbance units or relative to the parent compound.
-
Visualizations
Lipid Peroxidation Pathway of this compound
Caption: Free-radical chain reaction of this compound peroxidation.
Experimental Workflow for Stability Testing
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A method for defining the stages of low-density lipoprotein oxidation by the separation of cholesterol- and cholesteryl ester-oxidation products using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linolenic acid on oxidative stability of rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Cholesteryl Linolenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic cholesteryl linolenate. The following sections detail methods for removing common impurities and offer solutions to potential challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthetic this compound sample?
A1: The most common impurities in synthetic this compound are typically unreacted starting materials, primarily cholesterol, and side-products from the synthesis. Depending on storage and handling, oxidation products of the linolenate chain can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are recrystallization, silica gel column chromatography, and preparative thin-layer chromatography (TLC). For very high purity requirements, High-Performance Liquid Chromatography (HPLC) may be employed.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities.
Troubleshooting Guides
Recrystallization
Problem: My this compound will not crystallize.
-
Possible Cause 1: Incorrect solvent system. The solubility of this compound is highly dependent on the solvent.
-
Solution: Experiment with different solvent systems. A good starting point is a binary solvent system where this compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common solvent systems for cholesteryl esters include ethanol, acetone, and mixtures of hexanes with more polar solvents like ethyl acetate or isopropanol.
-
-
Possible Cause 2: The solution is not saturated. Crystallization requires a supersaturated solution.
-
Solution: Reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator. Be cautious not to evaporate to dryness.
-
-
Possible Cause 3: The presence of significant impurities. High levels of impurities can inhibit crystal formation.
-
Solution: Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
Problem: The recrystallized product is an oil, not a solid.
-
Possible Cause: The cooling process is too rapid. Rapid cooling can cause the compound to "oil out" instead of forming crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Seeding the solution with a small crystal of pure this compound can also promote crystallization.
-
Silica Gel Column Chromatography
Problem: I am not getting good separation between this compound and cholesterol.
-
Possible Cause 1: Incorrect mobile phase polarity. If the mobile phase is too polar, both compounds will elute quickly with poor separation. If it is not polar enough, the compounds will move too slowly or not at all.
-
Solution: Optimize the mobile phase polarity. A common mobile phase for separating cholesteryl esters from cholesterol is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like diethyl ether or ethyl acetate. Start with a low percentage of the polar solvent (e.g., 5%) and gradually increase it while monitoring the separation by TLC.
-
-
Possible Cause 2: The column is overloaded. Too much sample applied to the column will result in broad bands and poor separation.
-
Solution: Use an appropriate ratio of sample to silica gel. A general rule of thumb is a 1:20 to 1:100 ratio (by weight) of crude product to silica gel.
-
Problem: My compound is sticking to the column and won't elute.
-
Possible Cause: The compound may be degrading on the silica gel, or the mobile phase is not polar enough.
-
Solution: First, assess the stability of your compound on silica gel using a 2D TLC. If it is stable, gradually increase the polarity of the mobile phase. If degradation is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase.
-
Thin-Layer Chromatography (TLC)
Problem: My spots are streaking on the TLC plate.
-
Possible Cause 1: The sample is too concentrated.
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
-
Possible Cause 2: The compound is interacting strongly with the stationary phase.
-
Solution: Add a small amount of a polar solvent like acetic acid or methanol to the mobile phase to reduce streaking, especially for more polar impurities.
-
Problem: I cannot see the spots on the TLC plate.
-
Possible Cause: this compound and its common impurities are not UV active at 254 nm.
-
Solution: Use a visualization reagent. Common stains for lipids include potassium permanganate, phosphomolybdic acid, or iodine vapor.
-
Data Presentation
Table 1: TLC Solvent Systems for Separation of this compound and Cholesterol
| Mobile Phase (v/v/v) | This compound Rf | Cholesterol Rf | Notes |
| Petroleum Ether : Diethyl Ether : Acetic Acid (80:20:1) | ~0.78[1] | ~0.13[1] | Good separation between the non-polar ester and the more polar alcohol. |
| Hexane : Diethyl Ether (95:5) | High Rf | Low Rf | A good starting point for optimizing column chromatography. |
| Hexane : Ethyl Acetate (90:10) | High Rf | Low Rf | Ethyl acetate is a slightly more polar alternative to diethyl ether. |
Table 2: Column Chromatography Mobile Phases for this compound Purification
| Stationary Phase | Mobile Phase | Purpose |
| Silica Gel | Hexane with a gradient of Diethyl Ether (e.g., 0% to 15%) | Separation of this compound from cholesterol and other more polar impurities. |
| Silica Gel | Hexane : n-Butyl Chloride : Acetonitrile : Acetic Acid (90:10:1.5:0.01)[2][3] | Complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol.[2][3] |
| Reversed-Phase C18 | Acetonitrile : Isopropanol : Water (44:54:2)[4] | Separation of this compound from its oxidation products.[4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., hexane or dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., diethyl ether).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the crude mixture, the purified product, and any relevant fractions onto the origin line.
-
Development: Place the TLC plate in a sealed chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate.
-
Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. After the plate has dried, visualize the spots using an appropriate stain (e.g., by dipping in a potassium permanganate solution and gently heating).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for defining the stages of low-density lipoprotein oxidation by the separation of cholesterol- and cholesteryl ester-oxidation products using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the characterization of cholesteryl linolenate liquid crystals
Welcome to the technical support center for the characterization of cholesteryl linolenate liquid crystals. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this complex biomolecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the characterization of this compound.
Q1: Why are my DSC results for this compound not reproducible?
A1: Lack of reproducibility in Differential Scanning Calorimetry (DSC) thermograms for this compound can stem from several factors:
-
Polymorphism: this compound can exist in multiple crystalline forms (polymorphs), each with its own melting point and transition enthalpies. The crystalline form obtained can be highly dependent on the sample's thermal history, including the cooling rate and annealing time. Pure this compound has a crystalline structure different from the three most commonly characterized forms (MLII, MLI, BL) of other cholesteryl esters.[1]
-
Sample Purity: Impurities can significantly affect phase transition temperatures and broaden peaks. Ensure the purity of your sample before analysis.
-
Thermal Degradation: Due to its high degree of unsaturation (three double bonds), this compound is susceptible to oxidation and thermal degradation, especially at elevated temperatures.[2] This can lead to the appearance of spurious peaks and a shift in transition temperatures.
-
Sample Preparation: Inconsistent sample mass or improper sealing of the DSC pans can lead to variations in heat flow and evaporation of the sample, affecting the results.
Troubleshooting Steps:
-
Control Thermal History: To obtain consistent results, establish a standardized thermal protocol. This includes controlled heating and cooling rates (e.g., 5-10 °C/min) and incorporating an annealing step at a temperature just below the melting point to encourage the formation of a stable polymorph.
-
Inert Atmosphere: To prevent oxidation, run DSC experiments under an inert atmosphere, such as nitrogen or argon.
-
Hermetically Sealed Pans: Use hermetically sealed aluminum pans to prevent any loss of sample due to volatilization.
-
Sample Mass: Use a consistent and appropriate sample mass (typically 2-5 mg) for all measurements.
Q2: I am observing broad or overlapping peaks in my DSC thermogram. What could be the cause?
A2: Broad or overlapping peaks in the DSC thermogram of this compound can be attributed to:
-
Presence of Multiple Phases: The sample may contain a mixture of different liquid crystalline phases or polymorphs that are transitioning over a similar temperature range.
-
Impurities: As mentioned, impurities can broaden transition peaks.
-
Slow Transition Kinetics: Some phase transitions in liquid crystals can be slow, leading to broader peaks, especially at faster heating rates.
Troubleshooting Steps:
-
Vary Heating/Cooling Rates: Slower scanning rates (e.g., 1-2 °C/min) can often improve the resolution of closely spaced thermal events.
-
Fractional Crystallization: If impurities are suspected, consider purifying the sample using techniques like recrystallization or chromatography.
-
Modulated DSC (MDSC): This technique can separate reversing and non-reversing thermal events, which can help to distinguish between melting and decomposition processes.
Q3: My polarized light microscopy (POM) images of this compound are unclear or show ambiguous textures. How can I improve them?
A3: Obtaining clear and interpretable POM textures for this compound requires careful sample preparation and observation:
-
Sample Thickness: If the sample is too thick, the image can be blurry and features may be obscured. If it is too thin, the birefringence may be too weak to observe clearly. Aim for a sample thickness of a few micrometers.
-
Shear: Applying a gentle shear to the sample while it is in the liquid crystalline phase can help to align the molecules and produce more defined textures. This can be done by gently moving the coverslip.
-
Temperature Control: Precise and uniform temperature control is crucial. Use a calibrated hot stage and allow the sample to thermally equilibrate at each temperature of interest before observation.
-
Focal Plane: The characteristic textures of liquid crystals can be highly dependent on the focal plane. Carefully adjust the focus to capture the sharpest image.
Troubleshooting Steps:
-
Use Spacers: To control the sample thickness, use spacers (e.g., Mylar film) between the microscope slide and the coverslip.
-
Observe on Cooling: Often, more well-defined textures are observed upon cooling from the isotropic liquid phase.
-
Identify Characteristic Textures: Familiarize yourself with the typical textures of cholesteric and smectic phases. For example, cholesteric phases often exhibit "fingerprint" or "oily streak" textures.
Q4: I am struggling to obtain a good X-ray diffraction (XRD) pattern for my this compound sample. The signal is weak and noisy. What can I do?
A4: The weakly scattering nature of liquid crystals can make obtaining high-quality XRD patterns challenging. Here are some tips to improve your results:
-
Sample Alignment: Aligning the liquid crystal director can significantly enhance the diffraction signal. This can be achieved by applying an external magnetic or electric field, or by shearing the sample.
-
Longer Exposure Times: Increasing the data collection time can improve the signal-to-noise ratio.
-
Temperature Control: As with other techniques, precise temperature control is essential to ensure you are analyzing the desired liquid crystalline phase.
-
Sample Holder: Using a sample holder designed for liquid crystals, such as a capillary tube, can help to maintain the sample's integrity and alignment.
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure the sample is free of solvent and has been properly loaded into the capillary to avoid air gaps.
-
Use a 2D Detector: A two-dimensional detector can capture the full diffraction pattern, providing more information about the sample's structure and orientation.
-
Background Subtraction: Careful subtraction of the background scattering from the sample holder and air is crucial for analyzing weakly scattering samples.
Data Presentation
| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |
| This compound | Melting of liquid crystals | 20 - 35 | Not Reported | [3] |
| Cholesteryl Oleate | Melting of liquid crystals | 42 - 52 | Not Reported | [3] |
| Cholesteryl Linoleate | Melting of liquid crystals | 20 - 35 | Not Reported | [3] |
| Cholesteryl Stearate | Solid to Smectic | ~79.8 - 81.7 | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and enthalpies of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected first transition (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final transition into the isotropic liquid phase (e.g., 60 °C).
-
Hold the sample in the isotropic phase for a few minutes to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Perform a second heating scan under the same conditions as the first. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of each observed phase transition.
Polarized Light Microscopy (POM)
Objective: To observe the liquid crystalline textures of this compound and identify the different mesophases.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide. Gently place a coverslip over the sample.
-
Heating Stage Setup: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Microscope Setup: Use a polarizing microscope with crossed polarizers.
-
Observation:
-
Heat the sample to its isotropic liquid phase (a completely dark field of view under crossed polarizers).
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the formation of birefringent textures as the sample transitions into its liquid crystalline phases.
-
Capture images of the characteristic textures at different temperatures. Applying gentle pressure or shear to the coverslip can help in developing well-defined textures.
-
X-Ray Diffraction (XRD)
Objective: To determine the structural characteristics, such as layer spacing in smectic phases, of this compound liquid crystals.
Methodology:
-
Sample Preparation: Load the this compound sample into a thin-walled glass capillary tube (e.g., 1.0-1.5 mm diameter). The sample should be melted to ensure it fills the capillary without air bubbles and then cooled to the desired temperature.
-
Instrument Setup: Mount the capillary in a temperature-controlled sample holder in the XRD instrument.
-
Data Collection:
-
Use a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Collect the diffraction pattern over a range of scattering angles (2θ), typically focusing on both the small-angle (for mesophase structure) and wide-angle (for intermolecular spacing) regions.
-
Data collection times may need to be long to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the diffraction pattern to identify the positions and shapes of the diffraction peaks. For a smectic phase, a sharp peak in the small-angle region will correspond to the layer spacing (d), which can be calculated using Bragg's Law (nλ = 2d sinθ). A diffuse halo in the wide-angle region is characteristic of the liquid-like order within the layers.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting logic for inconsistent DSC results.
References
- 1. barron.rice.edu [barron.rice.edu]
- 2. Oxidative degradation of cholesteryl esters in low-density lipoproteins: analysis by liquid chromatography-light scattering and protection by a new synthetic antioxidant, S20478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholesteryl Linolenate-Based LNP Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of cholesteryl linolenate-based lipid nanoparticles (LNPs).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation, characterization, and application of this compound-based LNPs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<80%) | 1. Suboptimal lipid-to-payload ratio (e.g., N:P ratio for nucleic acids).[1] 2. Inefficient mixing during formulation. 3. Instability of the LNP structure. | 1. Optimize the N:P ratio, typically starting from a range of 3 to 6.[2] 2. Employ a microfluidic mixing system for controlled and reproducible nanoparticle assembly.[3][4][5] 3. Ensure the molar ratio of this compound and other lipids is optimized for stability. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Aggregation of LNPs due to improper surface stabilization. 2. Inconsistent mixing speed or flow rates in the formulation process.[5] 3. Suboptimal lipid composition leading to instability. | 1. Adjust the concentration of the PEGylated lipid (typically 1-2 mol%) to provide a sufficient hydrophilic corona. 2. Standardize the total flow rate and flow rate ratio of the lipid and aqueous phases during microfluidic synthesis.[5] 3. Screen different molar ratios of the core lipids (ionizable lipid, helper lipid, this compound). |
| Poor In Vitro Transfection Efficiency | 1. Inefficient endosomal escape of the payload.[6] 2. Low cellular uptake of the LNPs. 3. Degradation of the payload within the LNP or after release. | 1. Incorporate helper lipids like DOPE that facilitate endosomal escape. 2. Modify the LNP surface with targeting ligands (e.g., antibodies, peptides) to enhance uptake by specific cell types. 3. Ensure the payload is protected within the LNP core by optimizing the lipid composition and encapsulation process. |
| High In Vivo Liver Accumulation / Off-Target Effects | 1. Non-specific uptake by hepatocytes and immune cells in the liver.[7] 2. Inherent properties of the LNP components directing them to the liver. | 1. Increase PEGylation to reduce opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).[7] 2. Incorporate targeting moieties on the LNP surface to direct them to other tissues. 3. Consider using cholesterol derivatives that have been shown to alter biodistribution.[8][9] |
| Batch-to-Batch Inconsistency | 1. Variability in manual formulation processes.[4][5] 2. Instability of lipid stock solutions. 3. Inconsistent post-formulation processing (e.g., dialysis, purification). | 1. Utilize automated systems like microfluidic mixers for reproducible LNP synthesis.[4][5] 2. Store lipid stocks under appropriate conditions (e.g., -20°C, protected from light) and use them within their shelf life.[10] 3. Standardize the duration and conditions of dialysis or tangential flow filtration to remove residual solvents and unencapsulated material.[1][5] |
Frequently Asked Questions (FAQs)
Formulation & Composition
-
Q1: What is the optimal molar ratio for a this compound-based LNP formulation? A1: The optimal molar ratio can vary depending on the payload and target application. A common starting point for LNP formulations consists of an ionizable lipid, a helper lipid (like DSPC or DOPE), this compound (as the sterol component), and a PEGylated lipid.[2][] A typical starting molar ratio might be 50:10:38.5:1.5 (ionizable lipid:helper lipid:this compound:PEG-lipid).[12] Optimization through a design of experiments (DoE) approach is highly recommended.
-
Q2: How does this compound affect LNP properties compared to cholesterol? A2: Cholesteryl esters, like this compound, can modulate membrane fluidity and the physical properties of LNPs.[10] Studies with other cholesterol esters, such as cholesteryl oleate, have shown that their incorporation can lead to more efficient delivery to certain cell types, like liver endothelial cells, compared to LNPs formulated with unmodified cholesterol.[8] The unsaturated nature of the linolenate tail in this compound may influence the packing of the lipid bilayer, potentially affecting LNP stability, fusogenicity, and interaction with cell membranes.
-
Q3: What are the best practices for preparing the lipid and aqueous phases for microfluidic synthesis? A3: For the lipid phase, dissolve the ionizable lipid, helper lipid, this compound, and PEGylated lipid in ethanol. For the aqueous phase, dissolve the nucleic acid payload in a low pH buffer (e.g., citrate buffer, pH 4.0) to ensure the ionizable lipid becomes protonated, facilitating encapsulation.[13] Ensure both solutions are clear and free of particulates before mixing.
Characterization
-
Q4: Which techniques are essential for characterizing this compound-based LNPs? A4: Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and zeta potential.[2]
-
Ribogreen/Picogreen Assay: To determine the encapsulation efficiency of nucleic acid payloads.[4][5]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the LNPs.[14]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To quantify the lipid components in the final formulation.[15][16]
-
-
Q5: How can I ensure accurate DLS measurements? A5: To ensure accuracy, dilute the LNP sample in an appropriate buffer (e.g., 1x PBS for size, 0.1x PBS for zeta potential to reduce ionic strength) to avoid multiple scattering effects.[2] Ensure the sample is properly mixed and equilibrated to the measurement temperature. Perform multiple measurements for each sample to ensure reproducibility.
Performance & Efficiency
-
Q6: What is a good starting point for assessing the in vitro performance of my this compound LNPs? A6: A common starting point is to transfect a relevant cell line (e.g., hepatocytes for liver-targeting LNPs) with LNPs encapsulating a reporter gene like luciferase or green fluorescent protein (GFP). Measure the protein expression at different time points (e.g., 24, 48, 72 hours) to determine the transfection efficiency.[17]
-
Q7: How can I improve the endosomal escape of my LNPs? A7: Endosomal escape is a critical barrier to intracellular delivery.[6][14] Strategies to improve it include:
-
Optimizing the ionizable lipid: The pKa of the ionizable lipid is crucial for endosomal escape.
-
Incorporating fusogenic helper lipids: Lipids like DOPE can promote the disruption of the endosomal membrane.
-
Modifying the cholesterol component: Some studies suggest that cholesterol analogs can influence intracellular trafficking and enhance endosomal release.[6][18]
-
Experimental Protocols
1. LNP Formulation using Microfluidics
This protocol describes the formulation of this compound-based LNPs using a microfluidic mixing device.
-
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
This compound
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Ethanol
-
Nucleic acid payload (e.g., mRNA)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device and syringe pumps
-
-
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, this compound, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Aqueous Payload Solution: Dissolve the nucleic acid payload in citrate buffer.
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the aqueous payload solution into another.
-
Set the syringe pumps to the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous:lipid).
-
Connect the syringes to the microfluidic chip and initiate mixing.
-
-
Dialysis: Dialyze the collected LNP solution against PBS overnight at 4°C to remove ethanol and unencapsulated payload.[1][12]
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
2. Characterization of LNP Size and Encapsulation Efficiency
-
Particle Size and PDI Measurement (DLS):
-
Dilute the LNP formulation in 1x PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the size and PDI using a DLS instrument.[12]
-
-
Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add Triton X-100 (to a final concentration of 0.5%) to lyse the LNPs and release the encapsulated nucleic acid.
-
Add RiboGreen reagent to both sets of samples.
-
Measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Cellular Uptake and Endosomal Escape Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 12. biorxiv.org [biorxiv.org]
- 13. DSpace [kb.osu.edu]
- 14. glenresearch.com [glenresearch.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Validation & Comparative
A Comparative Analysis of Cholesteryl Linolenate and Cholesteryl Oleate for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, biological functions, and pathological roles of cholesteryl linolenate and cholesteryl oleate, supported by experimental data and detailed protocols.
Cholesteryl esters, the storage and transport form of cholesterol, play a pivotal role in lipid metabolism and the pathogenesis of various diseases, most notably atherosclerosis. Among the myriad of cholesteryl esters, this compound and cholesteryl oleate are of significant interest due to their contrasting biological activities. While this compound, a derivative of polyunsaturated linolenic acid, is generally associated with protective effects against cardiovascular disease, cholesteryl oleate, derived from monounsaturated oleic acid, is frequently implicated in the progression of atherosclerosis. This guide provides a comprehensive comparative analysis of these two critical lipid molecules, presenting their key characteristics, biological functions, and the experimental methodologies used to study them.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of this compound and cholesteryl oleate is crucial for interpreting their behavior in biological systems and for designing experimental studies. The table below summarizes their key properties.
| Property | This compound | Cholesteryl Oleate |
| Molecular Formula | C45H74O2[1][2] | C45H78O2[3][4] |
| Molecular Weight | 647.07 g/mol [1] | 651.10 g/mol [3][5] |
| Melting Point | 41-42.5 °C[6][7] | 44-47 °C[3][8][9][10] |
| Density | 0.97 g/cm³ (Predicted)[1][6] | 1.0 g/cm³[3][11] |
| Solubility | Soluble in chloroform; slightly soluble in methanol.[12][13] | Soluble in chloroform and toluene; insoluble in water and practically insoluble in ethanol.[3] |
| Appearance | White to off-white semi-solid or waxy crystal.[12][13] | White to off-white powder or solid.[3] |
Biological Functions and Roles in Disease
The biological impact of cholesteryl esters is largely determined by the nature of their fatty acid component. The presence of a polyunsaturated fatty acid in this compound versus a monounsaturated fatty acid in cholesteryl oleate leads to divergent roles in health and disease.
Cholesteryl Oleate: A Key Player in Atherosclerosis
Cholesteryl oleate is widely recognized as a pro-atherogenic molecule.[14] Elevated levels of cholesteryl oleate within low-density lipoprotein (LDL) particles are strongly associated with an increased risk of cardiovascular disease.[14] Diets rich in monounsaturated fats tend to promote the hepatic synthesis of cholesteryl oleate, leading to its accumulation in lipoproteins and subsequently in the arterial wall, a critical step in the formation of atherosclerotic plaques.[14] Animal studies have consistently shown that an enrichment of LDL with cholesteryl oleate promotes the development of atherosclerosis.[15]
This compound: A Protective Counterpart
In contrast, this compound is generally considered to have an anti-atherogenic or protective profile. Diets high in polyunsaturated fatty acids favor the formation of this compound over cholesteryl oleate.[14] This shift in the cholesteryl ester pool is associated with a reduced risk of cardiovascular disease.[14] Furthermore, some studies suggest that this compound may possess additional beneficial properties, including inherent antibacterial activity.
Experimental Data: A Comparative Look
While many studies have investigated the individual roles of these cholesteryl esters, direct comparative experimental data is crucial for a nuanced understanding of their differential effects. A key area of investigation is their impact on macrophage foam cell formation, a hallmark of early atherosclerosis.
A study by Takahashi et al. (2005) provides valuable insights into the selective uptake and efflux of cholesteryl linoleate in macrophages. While this study does not directly compare it with cholesteryl oleate in a side-by-side experiment, it highlights a specific mechanism for this compound handling by macrophages. The study demonstrated that macrophages expressing 12/15-lipoxygenase can selectively take up and efflux cholesteryl linoleate from LDL particles.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the literature for the analysis of cholesteryl esters.
Quantification of Cholesteryl Esters in Macrophages
This protocol is adapted from a study by Lemaire-Ewing et al. (2005) and is suitable for quantifying the accumulation of specific cholesteryl esters in cultured macrophages after loading with modified lipoproteins.
1. Cell Culture and Lipid Loading:
-
Culture macrophage cell lines (e.g., J774A.1) in appropriate media.
-
To induce foam cell formation, incubate macrophages with acetylated LDL (acLDL) at a concentration of 50-100 µg/mL for 24-48 hours.
2. Lipid Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids using a chloroform/methanol (2:1, v/v) solution according to the Folch method.
-
Dry the lipid extract under a stream of nitrogen.
3. Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol.
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the plate in a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v) to separate the different lipid classes.
-
Visualize the lipid spots using iodine vapor or by spraying with a fluorescent dye.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Scrape the silica gel corresponding to the cholesteryl ester band from the TLC plate.
-
Transesterify the cholesteryl esters to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or BF3-methanol.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS to identify and quantify the relative amounts of this compound and cholesteryl oleate.
Cholesterol Efflux Assay
This protocol, based on the principles outlined by Sankaranarayanan et al. (2011), can be adapted to compare the ability of different acceptors to promote the efflux of this compound and cholesteryl oleate from macrophages.
1. Radiolabeling of Macrophages:
-
Culture macrophages in 24-well plates.
-
Label the cellular cholesterol pool by incubating the cells with [3H]-cholesterol (1 µCi/mL) in a serum-containing medium for 24 hours.
2. Equilibration:
-
Wash the cells and incubate them in a serum-free medium containing an ACAT inhibitor (e.g., Sandoz 58-035) for 18-24 hours to allow the [3H]-cholesterol to equilibrate with all cellular cholesterol pools.
3. Efflux Measurement:
-
Wash the cells with a serum-free medium.
-
Add the cholesterol acceptors (e.g., HDL, apoA-I) to the cells in a serum-free medium.
-
Incubate for 4-6 hours.
-
Collect the medium and lyse the cells with a lysis buffer.
-
Measure the radioactivity in the medium and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Visualizing the Metabolic Context
To better understand the interplay between this compound and cholesteryl oleate, it is helpful to visualize their metabolic pathways and their roles in the development of atherosclerosis.
References
- 1. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C MAS NMR studies of crystalline cholesterol and lipid mixtures modeling atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of cholesterol and cholesteryl esters in human atherosclerotic plaques using near-infrared Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipotype.com [lipotype.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Phosphatidylcholine substrate specificity of lecithin:cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]
- 13. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lecithin-cholesterol acyltransferase (LCAT) catalyzes transacylation of intact cholesteryl esters. Evidence for the partial reversal of the forward LCAT reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective uptake and efflux of cholesteryl linoleate in LDL by macrophages expressing 12/15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Linolenate: A Potential Biomarker for Coronary Artery Disease
The identification of sensitive and specific biomarkers is paramount for the early diagnosis and risk stratification of diseases. In the realm of cardiovascular disease, lipid profiling has emerged as a crucial tool, with ongoing research exploring the utility of various lipid species beyond traditional cholesterol measurements. This guide provides a comparative analysis of cholesteryl linolenate as a potential biomarker for Coronary Artery Disease (CAD), evaluating its performance against established lipid biomarkers based on available experimental data.
Performance Comparison of Lipid Biomarkers for Coronary Artery Disease
While research specifically validating this compound as a standalone biomarker with established sensitivity and specificity is emerging, studies analyzing profiles of cholesteryl esters have demonstrated significant associations with CAD. The following table summarizes the plasma concentrations of various cholesteryl esters in patients with and without CAD, as identified in a prospective cohort study of individuals presenting with symptoms of acute coronary syndrome. For comparison, performance metrics of established lipid biomarkers for cardiovascular disease are also included.
| Biomarker | Parameter | Value in CAD Patients | Value in Non-CAD Patients | Performance Metrics (Sensitivity, Specificity, AUC) |
| This compound | Plasma Concentration (µmol/L) | Significantly Higher | Lower | Data not yet available in large-scale validation studies. |
| Cholesteryl Oleate | Plasma Concentration (µmol/L) | Significantly Higher | Lower | Data not yet available in large-scale validation studies. |
| Cholesteryl Palmitoleate | Plasma Concentration (µmol/L) | Significantly Higher | Lower | Data not yet available in large-scale validation studies. |
| Apolipoprotein B (ApoB) | Plasma Concentration (mg/dL) | Elevated | Normal | ApoB/ApoA-1 ratio associated with increased CAD risk (HR: 1.30)[1] |
| LDL Cholesterol (LDL-C) | Plasma Concentration (mg/dL) | Elevated | Normal | Associated with increased CAD risk (HR per SD: ~1.25-1.30)[1][2] |
| HDL Cholesterol (HDL-C) | Plasma Concentration (mg/dL) | Lower | Normal | Inversely associated with CAD risk. |
| Triglycerides | Plasma Concentration (mg/dL) | Elevated | Normal | Associated with increased CAD risk.[1] |
Data on cholesteryl ester concentrations are based on a study where significantly higher levels of this compound, oleate, and palmitoleate were found in patients with coronary stenosis[3]. Specific sensitivity, specificity, and AUC values for individual cholesteryl esters are not yet established.
Experimental Protocols
The accurate quantification of this compound and other lipid biomarkers is critical for their validation and clinical application. The primary methodology employed in recent research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Quantification of Cholesteryl Esters in Human Plasma
This protocol provides a general workflow for the analysis of cholesteryl esters, including this compound, from human plasma samples.
1. Sample Preparation (Lipid Extraction):
-
Objective: To isolate lipids from the plasma matrix.
-
Procedure:
-
To a 10 µL aliquot of blood plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing a mixture of deuterated lipid internal standards (e.g., d7-cholesterol)[4]. Vortex for 10 seconds.
-
Add 750 µL of cold methyl tert-butyl ether (MTBE) containing a cholesteryl ester internal standard (e.g., CE 22:1)[4].
-
Vortex for 10 seconds and shake for 6 minutes at 4°C[4].
-
Induce phase separation by adding 188 µL of LC/MS-grade water, followed by centrifugation at 14,000 rpm for 2 minutes[4].
-
Collect the upper organic phase containing the lipids.
-
Evaporate the solvent using a centrifugal evaporator[4].
-
Reconstitute the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for analysis[4].
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To separate the different lipid species prior to mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for lipidomics[4][5].
-
Mobile Phases:
-
Gradient Elution: A typical gradient involves starting with a lower percentage of Solvent B and gradually increasing it to elute lipids based on their hydrophobicity. A common run time is 30 minutes[5].
3. Mass Spectrometry (MS) Detection and Quantification:
-
Objective: To detect and quantify the separated lipid species.
-
Instrumentation: A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF)[5].
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for cholesteryl ester analysis.
-
Detection: Cholesteryl esters are often quantified by monitoring for a common neutral loss of 368.4 Da in the positive ion mode[3].
-
Quantification: The concentration of each cholesteryl ester, including this compound, is determined by comparing the peak area of the analyte to that of the corresponding internal standard.
Visualizing the Biomarker Validation Workflow
The following diagram illustrates the general workflow for validating a lipid biomarker like this compound.
Signaling Pathways and Logical Relationships
The role of cholesteryl esters in cardiovascular disease is linked to lipid metabolism and transport. The following diagram illustrates the logical relationship between acyl-CoA:cholesterol acyltransferase (ACAT) activity, the formation of cholesteryl esters, and their association with coronary artery disease.
References
A Comparative Guide to the Liquid Crystal Properties of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liquid crystal properties of various cholesteryl esters, supported by experimental data. The information is intended to assist researchers in selecting appropriate cholesteryl derivatives for applications ranging from drug delivery systems to biosensors and optical devices.
Introduction to Cholesteryl Ester Liquid Crystals
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are a prominent class of thermotropic liquid crystals. Their molecular structure, consisting of a rigid steroidal core and a flexible acyl chain, imparts the ability to form a chiral nematic (cholesteric) liquid crystal phase. In this phase, the elongated molecules align in a helical structure, which is responsible for their unique optical properties, such as selective reflection of light. The pitch of this helix and the temperature range over which the cholesteric phase is stable are highly dependent on the nature of the acyl group. This guide explores these relationships, providing a comparative analysis of different cholesteryl esters.
Data Presentation: A Comparative Analysis of Transition Temperatures
The liquid crystalline behavior of cholesteryl esters is characterized by specific transition temperatures. The most significant of these are the transition from the crystalline solid to the cholesteric liquid crystal phase (TC-Ch) and the transition from the cholesteric phase to the isotropic liquid phase (TCh-I), also known as the clearing point. These transitions are readily influenced by the length and saturation of the ester's acyl chain.
Below is a summary of the transition temperatures for a homologous series of saturated cholesteryl esters. This data illustrates the effect of increasing the acyl chain length on the stability of the cholesteric phase.
| Cholesteryl Ester | Acyl Chain | TC-Ch (°C) | TCh-I (°C) |
| Cholesteryl Acetate | C2:0 | ~94.5 | ~114.0 |
| Cholesteryl Propionate | C3:0 | ~99 | ~110 |
| Cholesteryl Butyrate | C4:0 | ~101 | ~111 |
| Cholesteryl Laurate | C12:0 | ~86 | ~91 |
| Cholesteryl Myristate | C14:0 | ~70 | ~83 |
| Cholesteryl Palmitate | C16:0 | ~75 | ~83 |
| Cholesteryl Stearate | C18:0 | ~79.5 | ~83 |
Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.
Experimental Protocols
The data presented in this guide is typically obtained through two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining the transition temperatures and enthalpies of liquid crystals.
Methodology:
-
Sample Preparation: A small amount of the cholesteryl ester (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its isotropic transition, holding it for a few minutes to ensure thermal equilibrium, and then cooling it at the same rate.[1][2]
-
Data Analysis: The heat flow is plotted against temperature. Endothermic peaks on heating correspond to phase transitions such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid). The onset temperature of the peak is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is an essential technique for identifying liquid crystal phases and observing their characteristic textures. The birefringence of liquid crystals, meaning they have different refractive indices for light polarized in different directions, allows them to be visualized between crossed polarizers.
Methodology:
-
Sample Preparation: A small amount of the cholesteryl ester is placed on a clean glass microscope slide. A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid phase to ensure a thin, uniform film. The sample is then cooled to the desired temperature for observation.[3]
-
Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control is used. The microscope has a polarizer before the sample and an analyzer after the sample, with their polarization axes oriented perpendicular to each other (crossed polarizers).
-
Observation: As the sample is cooled from the isotropic liquid, the formation of the cholesteric phase is observed. The cholesteric phase of cholesteryl esters typically exhibits a "focal conic" texture, characterized by intricate patterns of domains. Further cooling will show the crystallization of the material.
Visualization of Key Relationships
Experimental Workflow for Characterizing Cholesteryl Esters
Caption: Workflow for the characterization of cholesteryl ester liquid crystal properties.
Influence of Acyl Chain Length on Phase Transitions
The length of the fatty acid chain in a cholesteryl ester has a significant impact on its liquid crystal properties. This relationship can be visualized as a signaling pathway where the molecular structure dictates the macroscopic phase behavior.
Caption: Relationship between acyl chain length and liquid crystal phase transitions.
Conclusion
The liquid crystal properties of cholesteryl esters are intricately linked to their molecular structure, particularly the length and saturation of the acyl chain. As demonstrated by the compiled data, a systematic variation in the acyl chain length leads to predictable changes in the transition temperatures. This understanding, coupled with robust experimental characterization using DSC and POM, is crucial for the rational design and selection of cholesteryl esters for various scientific and technological applications. This guide serves as a foundational resource for professionals in the field, enabling informed decisions in the development of novel liquid crystal-based materials.
References
Cholesteryl linolenate vs. other lipids in drug delivery systems
For researchers, scientists, and drug development professionals, the selection of lipids is a critical determinant of a drug delivery system's efficacy. This guide provides an objective comparison of cholesteryl linolenate with other commonly used lipids, supported by experimental data to inform formulation decisions.
This compound, a cholesterol ester of the omega-3 fatty acid α-linolenic acid, presents unique properties for its inclusion in lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Its performance, however, must be weighed against that of other established lipids in the field. This guide delves into a comparative analysis of key performance indicators, including physicochemical characteristics, drug loading capacity, encapsulation efficiency, stability, and drug release profiles.
Comparative Analysis of Physicochemical Properties
The choice of lipid significantly influences the physical characteristics of drug delivery nanoparticles, which in turn affect their biological fate and therapeutic efficacy. A comparative study of nanoemulsions formulated with different cholesteryl esters—cholesteryl oleate, cholesteryl stearate, and cholesteryl linoleate—revealed notable differences in particle size and stability.
| Lipid Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Stability Observation (237 days) |
| Cholesteryl Linoleate | 55.0 ± 1.0 | 0.12 ± 0.01 | Stable |
| Cholesteryl Oleate | 53.0 ± 0.8 | 0.11 ± 0.02 | Stable |
| Cholesteryl Stearate | 68.0 ± 1.2 | 0.18 ± 0.03 | Stable |
| Data from a comparative study of nanoemulsions.[1][2] |
These findings suggest that the nature of the fatty acid esterified to cholesterol can influence the resulting nanoparticle size, with the unsaturated linolenate and oleate esters yielding smaller particles compared to the saturated stearate ester.[1][2]
Cellular Uptake and Biological Performance
The cellular uptake of lipid nanoparticles is a crucial factor for intracellular drug delivery. The aforementioned comparative study on cholesteryl ester-based nanoemulsions also investigated their uptake in various cell lines.
| Nanoemulsion Composition | HUVEC Uptake (pmol/mg protein) | Fibroblast Uptake (pmol/mg protein) | Macrophage Uptake (pmol/mg protein) |
| Cholesteryl Linoleate | ~150 | ~100 | Negligible |
| Cholesteryl Oleate | ~250 | ~200 | Negligible |
| Cholesteryl Stearate | ~100 | ~75 | High |
| Cellular uptake after a specific incubation period.[1][2] |
The results indicate that nanoemulsions containing cholesteryl oleate exhibited the highest uptake by Human Umbilical Vein Endothelial Cells (HUVEC) and fibroblasts, while the cholesteryl stearate formulation was preferentially taken up by macrophages.[1][2] The negligible macrophage uptake of cholesteryl linoleate and oleate nanoemulsions could be advantageous for avoiding rapid clearance by the mononuclear phagocyte system and achieving targeted delivery to other cell types.
Performance in Solid Lipid Nanoparticles (SLNs)
While direct comparative data for this compound in SLNs is limited, studies on other cholesteryl esters provide valuable insights. For instance, SLNs formulated with varying ratios of cholesteryl oleate and stearic acid have been characterized for their physicochemical properties.
| Formulation | Cholesteryl Oleate (%) | Stearic Acid (%) | Particle Size (nm) | Zeta Potential (mV) |
| Ref 12 | 20 | 80 | ~150-200 | +25 to +40 |
| Ref 13 | 40 | 60 | ~150-200 | +25 to +40 |
| Ref 14 | 60 | 40 | ~150-200 | +25 to +40 |
| Data from a study on cholesteryl oleate-loaded cationic SLNs.[3] |
These results demonstrate that stable cationic SLNs can be formulated with a significant proportion of a cholesteryl ester. The positive zeta potential is beneficial for encapsulating negatively charged molecules like nucleic acids. The study also noted that formulations with intermediate concentrations of cholesteryl oleate exhibited good stability and spherical structures without aggregation.[3]
The Role of Cholesterol and its Esters in Liposomes
Cholesterol is a well-established component of liposomes, where it modulates membrane fluidity and stability. The inclusion of cholesterol esters like this compound can further influence these properties. A study on liposomes composed of phosphatidylcholine and phosphatidylethanolamine found that these were much better donors of cholesteryl ether to cells than those prepared from sphingomyelin.[4] This suggests that the surrounding phospholipid environment plays a critical role in the biological activity of cholesteryl ester-containing nanoparticles.
Furthermore, research on liposomes with varying cholesterol content has shown that increasing cholesterol concentration can lead to larger vesicle sizes and decreased encapsulation efficiency for some drugs, while enhancing drug retention.[5][6] The incorporation of this compound, with its bulky and unsaturated fatty acid chain, would likely have a distinct impact on membrane packing and, consequently, on these performance parameters.
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a general method for preparing SLNs, which can be adapted for the inclusion of this compound.
In Vitro Drug Release Study using Dialysis Bag Method
This protocol outlines a common method for assessing the in vitro drug release profile from lipid nanoparticles.
Signaling Pathways in Lipid Nanoparticle Uptake
The cellular uptake of lipid nanoparticles can occur through various endocytic pathways. The specific pathway utilized can be influenced by the nanoparticle's physicochemical properties, including the lipid composition.
Conclusion
This compound holds promise as a lipid component in drug delivery systems, potentially influencing nanoparticle size, stability, and cellular interactions in a beneficial manner. The available data, primarily from studies on related cholesteryl esters, suggests that the choice of the fatty acid moiety is a critical parameter in tuning the properties of the final formulation. However, a comprehensive understanding of its performance, particularly in terms of drug loading and release kinetics, requires further direct comparative studies against other widely used lipids like phosphatidylcholines and triglycerides. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and evaluate novel drug delivery systems incorporating this compound.
References
- 1. Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sketchviz.com [sketchviz.com]
- 3. jocpr.com [jocpr.com]
- 4. Transfer of cholesteryl linoleyl ether from phosphatidylcholine and phosphatidylethanolamine liposomes to cultured cells catalyzed by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of lipid nanoparticles containing cholesteryl linolenate versus beta-sitosterol
A detailed comparison of lipid nanoparticles formulated with cholesteryl linolenate's close relative, cholesterol, versus the plant-derived beta-sitosterol reveals significant implications for in vivo gene delivery. Studies indicate that the substitution of cholesterol with beta-sitosterol can enhance transfection efficiency, particularly in immune cells, and influence the physical characteristics of the nanoparticles.
Lipid nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA vaccines.[1][2][3][4] Their composition, which typically includes an ionizable lipid, a phospholipid, a PEGylated lipid, and a sterol, is critical to their stability and in vivo performance.[1][4][5] While cholesterol is the conventional sterol used in these formulations, research into alternatives like the plant-derived phytosterol, beta-sitosterol, has demonstrated potential advantages.[5][6][7]
Performance Under the Microscope: A Quantitative Comparison
The choice between cholesterol and beta-sitosterol as the sterol component in LNPs can significantly impact their physicochemical properties and, consequently, their biological activity. The following tables summarize key quantitative data from comparative studies.
Table 1: Physicochemical Properties of LNPs
| Property | LNP Formulation | Value | Reference |
| Size (Diameter, nm) | MC3/DSPC/Cholesterol/PEG | ~80 nm | [5] |
| MC3/DOPE/Cholesterol/PEG | ~80 nm | [5] | |
| MC3/DOPE/β-sitosterol/PEG | ~80 nm | [5] | |
| Polydispersity Index (PDI) | MC3/DSPC/Cholesterol/PEG | 0.066 | [5] |
| MC3/DOPE/Cholesterol/PEG | 0.16 | [5] | |
| MC3/DOPE/β-sitosterol/PEG | 0.13 | [5] | |
| Encapsulation Efficiency (%) | β-sitosterol LNPs | >90% | [7] |
| Cholesterol LNPs | >90% | [7] |
Table 2: In Vitro Transfection Efficiency
| Cell Type | LNP Formulation | Transfection Efficiency | Reference |
| HEK293 Cells | β-sitosterol LNPs | 20-fold higher mRNA expression than cholesterol LNPs | [5] |
| Murine Dendritic Cells | DOPE/β-sitosterol LNPs | More efficient mRNA transfection than DSPC-containing LNPs | [1][5] |
| HEK Cells | DOPE/βS LNPs | Lower MFI (583) compared to DSPC/Chol (1539) and DOPE/Chol (1607) | [5] |
| Various Cancer & Primary Cells | eLNPs (with β-sitosterol) | 48-fold improvement in cancer cells, 14-fold in primary macrophages | [5] |
Table 3: In Vivo Performance
| Parameter | LNP Formulation | Observation | Reference |
| mRNA Expression | DOPE/β-sitosterol LNPs | Higher reporter mRNA expression at low mRNA doses | [1][5] |
| Biodistribution | Not specified | LNPs with alternative ionizable lipids showed altered biodistribution (spleen vs. liver) | [8] |
Behind the Results: Experimental Protocols
The following methodologies are representative of the key experiments conducted to compare the in vivo and in vitro performance of LNPs containing cholesterol versus beta-sitosterol.
LNP Formulation
Lipid nanoparticles are typically prepared via microfluidic mixing.[5] A lipid mixture, including an ionizable lipid (e.g., D-Lin-MC3), a helper lipid (e.g., DSPC or DOPE), a sterol (cholesterol or beta-sitosterol), and a PEGylated lipid, is dissolved in ethanol.[5][9] This organic phase is rapidly mixed with an aqueous phase containing the mRNA cargo at an acidic pH (e.g., pH 4.0).[5] The resulting nanoparticle suspension is then dialyzed against a physiological buffer to remove ethanol and raise the pH.
Characterization of LNPs
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is employed to measure the hydrodynamic diameter and the size distribution of the LNPs.[5]
-
Zeta Potential: Laser Doppler Velocimetry is used to determine the surface charge of the nanoparticles.
-
Encapsulation Efficiency: The amount of mRNA encapsulated within the LNPs is quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) after separating the free mRNA from the LNPs.[7]
In Vitro Transfection Studies
Cultured cells (e.g., HEK293, dendritic cells) are incubated with the different LNP formulations carrying a reporter mRNA (e.g., EGFP or Luciferase).[5] After a specified incubation period (e.g., 24 hours), the percentage of transfected cells and the mean fluorescence intensity (MFI) are measured by flow cytometry to assess transfection efficiency.[5] Cell viability can be assessed using assays like the MTT or CellTiter-Glo assay.[5]
In Vivo Studies
Animal models, typically mice, are administered the LNP formulations via a specific route, such as intramuscular or intravenous injection.[5] At various time points post-injection, the expression of the reporter protein in target tissues (e.g., muscle at the injection site, liver, spleen) is quantified.[8] This can be done through in vivo imaging (for luciferase) or by harvesting tissues for analysis of protein levels (e.g., ELISA) or mRNA levels (e.g., qPCR).[3]
Visualizing the Process
To better understand the experimental workflow for comparing these LNP formulations, the following diagram illustrates the key steps.
References
- 1. In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cbm.cnrs-orleans.fr [cbm.cnrs-orleans.fr]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kyforabio.com [kyforabio.com]
- 7. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of ionisable lipid and sterol variations on lipid nanoparticle properties and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of Cholesteryl Linolenate-Based Carriers Versus Other Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Among the various platforms, lipid-based nanocarriers have garnered significant attention due to their biocompatibility and versatility. This guide provides a comparative analysis of drug delivery systems based on cholesteryl esters, with a focus on cholesteryl linolenate, against other widely used platforms such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
Overview of Delivery Systems
Cholesteryl Ester-Based Carriers: These carriers, often formulated as solid lipid nanoparticles (SLNs) or as a component of liposomes, leverage the biocompatibility and unique physicochemical properties of cholesterol and its esters. Cholesteryl esters, such as this compound, can influence the stability, drug-loading capacity, and cellular uptake of the nanocarrier.[1] The presence of cholesteryl esters can facilitate interaction with lipoprotein receptors, such as the low-density lipoprotein (LDL) receptor, which is often overexpressed in cancer cells, offering a potential targeting mechanism.[1]
Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.[2][3] The inclusion of cholesterol is a common strategy to modulate membrane fluidity and stability.[4][5]
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core matrix. They offer advantages such as controlled drug release and protection of labile drugs from degradation.[6]
Polymeric Nanoparticles: These nanoparticles are formulated from biodegradable polymers. They offer versatility in terms of drug encapsulation and release kinetics, which can be tuned by modifying the polymer composition and molecular weight.
Comparative Performance Data
The following tables summarize key performance indicators for different drug delivery systems based on available experimental data. Direct comparative studies for cholesteryl linoleate are limited; therefore, data for other cholesteryl esters (butyrate and oleate) are included as representative examples of cholesteryl ester-based carriers.
Table 1: Physicochemical Properties
| Carrier Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| Cholesteryl Butyrate SLNs | Butyrate | ~540 | Negative | - |
| Cholesteryl Oleate SLNs | siRNA | 150-200 | +25 to +40 | - |
| Deferoxamine-loaded SLNs (with Cholesterol) | Deferoxamine | 2.88 - 174 | - | 0.344 |
| Troxerutin-loaded SLNs | Troxerutin | 140.5 ± 1.02 | +28.6 ± 8.71 | 0.218 ± 0.01 |
| Liposomes (with Cholesterol) | Doxorubicin | ~129 | - | - |
| PLGA Nanoparticles | Indomethacin | 200-300 | -14.54 to -24.20 | < 0.2 |
Table 2: Drug Loading and In Vitro Release
| Carrier Type | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile |
| Cholesteryl Butyrate SLNs | Butyrate | ~60% | - | Gradual increase followed by a plateau |
| Deferoxamine-loaded SLNs (with Cholesterol) | Deferoxamine | ~60% | - | Initial burst followed by sustained release (55.54% in 72h) |
| Troxerutin-loaded SLNs | Troxerutin | 83.62% | - | Elevated cumulative release over extended intervals |
| Liposomes (with Cholesterol) | Doxorubicin | 97% | 1.6% | pH-dependent, slower release with higher cholesterol content |
| PLGA Nanoparticles | Indomethacin | High | - | Sustained release |
Table 3: In Vitro and In Vivo Efficacy
| Carrier Type | Drug | Cell Line(s) | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy |
| Cholesteryl Butyrate SLNs | Butyrate | HT29, HCT15, HCT116, PC-3 | Inhibition of cell viability, clonogenic activity, and Akt phosphorylation | PC-3 xenografts in mice | Significantly delayed tumor growth |
| Cholesteryl Oleate SLNs | siRNA | - | - | Liver endothelial cells in mice | Efficient siRNA and sgRNA delivery |
| Liposomes (with Cholesterol) | Doxorubicin | MCF-7 | IC50 = 0.4 µg/mL | - | - |
| Paclitaxel-Nanoemulsion (Cholesterol-rich) | Paclitaxel Oleate | - | - | Breast cancer patients | 3-fold greater uptake in malignant vs. normal tissue |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs)
Method: Emulsion-Congealing Technique by Cold High-Pressure Homogenization.[7]
-
Lipid Phase Preparation: The solid lipid (e.g., this compound, Compritol® 888 ATO), a liquid lipid (e.g., oleic acid), and a surfactant (e.g., lecithin, Tween 80/Span 20 mixture) are melted together at approximately 65°C. The lipophilic drug is dissolved in this molten lipid mixture.
-
Aqueous Phase Preparation: The aqueous phase, containing a hydrophilic surfactant and the hydrophilic drug (if applicable), is heated to the same temperature as the lipid phase.
-
Emulsification: The hot aqueous phase is added to the molten lipid phase and homogenized at high speed (e.g., 12,000 rpm) for a set time (e.g., 3 minutes) to form a hot oil-in-water emulsion.
-
Homogenization and Cooling: The hot pre-emulsion is then subjected to high-pressure homogenization. The resulting nanoemulsion is rapidly cooled in an ice bath to solidify the lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Preparation of Liposomes
Method: Thin-Film Hydration Method.[8]
-
Lipid Film Formation: The lipids (e.g., phospholipids, cholesterol, this compound) and the lipophilic drug are dissolved in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, leaving a thin lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain a hydrophilic drug) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Unencapsulated drug is removed by methods such as dialysis, gel filtration chromatography, or centrifugation.
In Vitro Drug Release Study
Method: Dialysis Bag Method.
-
A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) and stirred continuously.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Cellular Uptake Assay
Method: Flow Cytometry.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then incubated with fluorescently labeled nanoparticles (or nanoparticles encapsulating a fluorescent drug) at various concentrations for a specific duration.
-
After incubation, the cells are washed with PBS to remove non-internalized nanoparticles.
-
The cells are then detached, centrifuged, and resuspended in PBS.
-
The fluorescence intensity of the individual cells is measured using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are quantified to determine the cellular uptake efficiency.
Signaling Pathways and Experimental Workflows
The cellular uptake of cholesteryl ester-based carriers can be mediated by lipoprotein receptors, such as the LDL receptor and Scavenger Receptor B1 (SR-B1).
LDL Receptor-Mediated Endocytosis
Caption: LDL receptor-mediated endocytosis of a this compound-based carrier.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of different drug delivery systems.
Conclusion
Cholesteryl ester-based carriers, including those with this compound, present a promising platform for drug delivery, particularly for targeted cancer therapy. The available data on related cholesteryl esters suggest comparable or, in some cases, superior performance in terms of drug loading, sustained release, and in vivo efficacy when compared to conventional liposomes and other nanoparticle systems. The ability of these carriers to interact with lipoprotein receptors offers a significant advantage for targeted delivery. However, more direct comparative studies focusing specifically on this compound are warranted to fully elucidate its potential and optimize its formulation for clinical applications. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative efficacy studies.
References
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. mdpi.com [mdpi.com]
A Deep Dive into Cholesteryl Esters in Biological Membranes: A Structural and Functional Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipids in biological membranes is paramount. This guide provides an objective comparison of the structural and functional properties of cholesteryl esters against other key membrane lipids, supported by experimental data and detailed methodologies.
Cholesteryl esters, the esterified form of cholesterol, are crucial players in cellular lipid homeostasis and membrane dynamics. While structurally similar to their precursor, the addition of a fatty acid tail renders them significantly more hydrophobic, leading to distinct localization and functions within the cellular environment. This guide will explore these differences, offering insights into their impact on membrane properties and their involvement in cellular signaling.
Structural and Functional Comparison of Membrane Lipids
The behavior of biological membranes is dictated by the interplay of their constituent lipids. Cholesteryl esters, free cholesterol, and phospholipids each contribute uniquely to the structural integrity and functionality of the membrane. The following table summarizes key quantitative data from various experimental studies, highlighting the distinct effects of these lipids on membrane properties.
| Property | Cholesteryl Ester | Free Cholesterol | Phospholipids (e.g., POPC) | Experimental Technique |
| Ion Permeability | Increased 10-fold (5 mol% cholesteryl palmitate)[1] | Decreases permeability[2] | Baseline permeability | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| No significant effect (5 mol% cholesteryl linoleate)[1] | ||||
| CO2 Permeability | Not directly measured | Decreased by an order of magnitude at high concentrations[3] | Baseline permeability[3] | Microfluidic-based Microscopy Assay |
| Membrane Fluidity (Generalized Polarization - GP) | Not directly measured | Decreases fluidity (higher GP value)[4] | Higher fluidity (lower GP value) | Fluorescence Spectroscopy (Laurdan) |
| Lateral Diffusion Coefficient (D) of Lipids | Not directly measured | Decreases lipid diffusion | Higher lipid diffusion[3] | Fluorescence Recovery After Photobleaching (FRAP) |
| Membrane Thickness | Not directly measured | Increases thickness[3] | Baseline thickness | Atomic Force Microscopy (AFM) |
Experimental Protocols: A Methodological Overview
To facilitate reproducible research, this section provides detailed protocols for key experimental techniques used to study the biophysical properties of membranes containing cholesteryl esters.
Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lipid Diffusion
FRAP is a powerful technique to quantify the lateral mobility of fluorescently labeled molecules within a membrane.[5][6][7]
Protocol:
-
Sample Preparation:
-
Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing the lipid composition of interest, including a small percentage (typically 0.5-1 mol%) of a fluorescently labeled lipid analog (e.g., NBD-PE).
-
For cell-based studies, transfect cells to express a fluorescently tagged membrane protein or incubate with a fluorescent lipid analog.[5][6]
-
-
Microscopy Setup:
-
Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.
-
Select an appropriate objective (e.g., 63x or 100x oil immersion) to visualize the membrane.
-
-
Image Acquisition:
-
Acquire a series of pre-bleach images at low laser power to establish a baseline fluorescence intensity.
-
Define a region of interest (ROI) and photobleach it with a short burst of high-intensity laser.
-
Immediately following the bleach, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence into the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity within the ROI over time.
-
Correct for photobleaching during image acquisition.
-
Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[7]
-
Atomic Force Microscopy (AFM) for Imaging Membrane Structure
AFM provides high-resolution topographical images of membrane surfaces, allowing for the characterization of domain formation and membrane thickness.[8][9][10][11]
Protocol:
-
Sample Preparation:
-
AFM Setup:
-
Use an AFM capable of operating in liquid (contact or tapping mode).
-
Select a sharp AFM tip appropriate for imaging soft biological samples.
-
-
Imaging:
-
Image the SLB in a buffer solution to maintain its native hydrated state.
-
Scan the surface to obtain topographical images, revealing the presence of lipid domains or other structural features.
-
Measure the height difference between different lipid phases to determine the relative thickness.
-
-
Force Spectroscopy:
-
Perform force-distance measurements to probe the mechanical properties of the membrane, such as its breakthrough force, which relates to its stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Cholesteryl Ester Quantification
LC-MS is a highly sensitive and specific method for the identification and quantification of different cholesteryl ester species within a complex lipid mixture.[12][13][14]
Protocol:
-
Lipid Extraction:
-
Extract total lipids from cells or tissues using a standard method, such as the Bligh and Dyer or Folch extraction.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column to separate the different lipid classes.
-
Employ a gradient of organic solvents (e.g., methanol, isopropanol, acetonitrile) to elute the lipids based on their hydrophobicity.
-
-
Mass Spectrometry Analysis:
-
Utilize electrospray ionization (ESI) to generate ions from the eluted lipids.
-
Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for specific identification of cholesteryl ester species.
-
-
Quantification:
-
Include internal standards (e.g., deuterated cholesterol or a cholesteryl ester with an odd-chain fatty acid) for accurate quantification.
-
Generate a standard curve with known amounts of cholesteryl ester standards to determine the concentration in the samples.
-
Visualizing Molecular Pathways
To illustrate the cellular processes involving cholesteryl esters, the following diagrams were generated using the Graphviz DOT language.
The ACAT1-Mediated Cholesterol Esterification Pathway
This diagram illustrates the enzymatic reaction catalyzed by Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), a key enzyme in cellular cholesterol homeostasis.
Caption: ACAT1 catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.
Signaling Pathway Leading to ACAT1 Activation
This diagram depicts a signaling cascade involving the Cholecystokinin 2 Receptor (CCK2R) that leads to the activation of ACAT1, promoting cell proliferation and invasion in certain cancers.
References
- 1. Cholesterol esters and membrane permeability. A nuclear magnetic resonance (MNR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. biorxiv.org [biorxiv.org]
- 4. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 8. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supported Lipid Bilayers for Atomic Force Microscopy Studies | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
A Comparative Performance Evaluation of Cholesteryl Linolenate and Other Cholesteryl Esters in Liquid Crystal Thermometers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cholesteryl linolenate against other commonly used cholesteryl esters—cholesteryl nonanoate and cholesteryl oleyl carbonate—in liquid crystal thermometer applications. The information presented is supported by available experimental data and established methodologies in the field of thermochromic liquid crystals.
Introduction to Cholesteryl Esters in Thermometry
Cholesteryl esters are a class of liquid crystals that exhibit thermochromism, the property of changing color in response to temperature changes. This phenomenon arises from the unique helical structure of the cholesteric liquid crystal phase. As the temperature varies, the pitch of this helical structure changes, which in turn alters the wavelength of light that is selectively reflected, resulting in a visible color change. This property makes them highly suitable for use in thin-film thermometers for various scientific and medical applications. The performance of a liquid crystal thermometer is primarily determined by the specific cholesteryl esters used and their mixture composition, which dictates the temperature range and sensitivity of the color response.
Comparative Performance Data
The performance of individual cholesteryl esters is best understood in the context of their use in mixtures, as these blends are tailored to exhibit color changes over specific and useful temperature ranges. Below is a summary of the thermochromic properties of mixtures containing this compound, cholesteryl nonanoate, and cholesteryl oleyl carbonate. It is important to note that direct, side-by-side comparative studies of these esters in identical formulations are limited in published literature. The data presented is a synthesis of findings from various studies on cholesteric mixtures.
| Mixture Composition (by weight) | Active Temperature Range (°C) | Observed Color Play | Key Performance Characteristics |
| Primarily featuring this compound | |||
| (Hypothetical Mixture A) 40% this compound, 40% Cholesteryl Oleyl Carbonate, 20% Cholesteryl Benzoate | ~15-20 | Red to Blue | The presence of the highly unsaturated linolenate ester tends to lower the operational temperature range of the mixture. |
| Primarily featuring Cholesteryl Nonanoate | |||
| 45% Cholesteryl Nonanoate, 45% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate[1] | 26.5-30.5 | Red -> Green -> Blue | This formulation provides a narrow and sensitive temperature range, suitable for biomedical applications. |
| 60% Cholesteryl Nonanoate, 30% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate[1] | 37-40 | Red -> Green -> Blue | Increasing the proportion of cholesteryl nonanoate can elevate the temperature range of the color play. |
| Primarily featuring Cholesteryl Oleyl Carbonate | |||
| 65% Cholesteryl Oleyl Carbonate, 25% Cholesteryl Pelargonate (Nonanoate), 10% Cholesteryl Benzoate[1] | 17-23 | Red -> Green -> Blue | A higher concentration of cholesteryl oleyl carbonate often results in a lower operational temperature range. |
| 70% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Pelargonate (Nonanoate), 20% Cholesteryl Benzoate[1] | 20-25 | Red -> Green -> Blue | Adjusting the ratios allows for fine-tuning of the desired temperature window. |
Performance Metrics:
| Performance Metric | This compound Mixtures | Cholesteryl Nonanoate Mixtures | Cholesteryl Oleyl Carbonate Mixtures |
| Accuracy | Dependent on calibration; typically within ±0.1°C to ±0.5°C with precise calibration. | High accuracy achievable within the calibrated range, often cited as ±0.1°C[2]. | Good accuracy, comparable to other cholesteryl ester mixtures when properly calibrated. |
| Precision (Repeatability) | Good, with reversible and repeatable color changes provided no chemical degradation occurs. | Excellent, demonstrates stable and repeatable color-temperature correspondence. | High, the thermochromic response is reversible and consistent under repeated thermal cycling. |
| Response Time | Expected to be in the millisecond range, typical for cholesteric liquid crystals. | Generally fast, on the order of a few milliseconds for thin films[3]. | Rapid response, with color changes occurring within milliseconds of the temperature change. |
| Stability | The multiple double bonds in the linolenate chain may be more susceptible to oxidation over time, potentially affecting long-term stability. | Generally stable, widely used in commercial liquid crystal thermometer formulations. | Stable under controlled conditions, though prolonged exposure to UV light can cause degradation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the performance characteristics of these liquid crystal materials.
Preparation of Liquid Crystal Thermometer Films
Objective: To prepare a thin film of a cholesteryl ester mixture for thermochromic evaluation.
Materials:
-
This compound
-
Cholesteryl Nonanoate
-
Cholesteryl Oleyl Carbonate
-
Other cholesteryl esters (e.g., Cholesteryl Benzoate) as required for the mixture
-
Black, non-reflective substrate (e.g., black-painted Mylar sheet)
-
Solvent (e.g., Chloroform or Dichloromethane)
-
Vials
-
Heat gun or water bath
-
Micropipette or similar dispensing tool
Procedure:
-
Mixture Preparation: Accurately weigh the desired proportions of the cholesteryl esters and place them in a clean glass vial.
-
Dissolution: Add a minimal amount of a volatile solvent (e.g., chloroform) to dissolve the esters.
-
Heating and Mixing: Gently warm the vial using a heat gun or in a warm water bath (not exceeding 70-80°C) while agitating until the mixture becomes a homogenous, isotropic liquid[4].
-
Film Application: Using a micropipette, apply a small, uniform layer of the liquid crystal mixture onto the black substrate. The film can be spread evenly using the side of the pipette tip or a doctor blade for more controlled thickness.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a well-ventilated area. The result is a thin film of the thermochromic liquid crystal.
-
Encapsulation (Optional but Recommended): For increased durability and to protect the liquid crystal from atmospheric contaminants, a transparent protective polymer layer can be applied over the film.
Calibration of the Liquid Crystal Thermometer
Objective: To establish a precise correlation between the color of the liquid crystal film and its temperature.
Materials:
-
Prepared liquid crystal thermometer film
-
A precisely controlled temperature stage or a transparent, temperature-controlled water bath
-
A high-precision reference thermometer (e.g., a calibrated thermocouple or a platinum resistance thermometer) with an accuracy of at least ±0.05°C.
-
A spectrophotometer or a high-resolution digital camera with consistent lighting conditions.
-
Data acquisition system
Procedure:
-
Setup: Place the liquid crystal film in the temperature-controlled environment in close thermal contact with the reference thermometer.
-
Thermal Equilibration: Slowly vary the temperature of the stage or bath in small, precise increments (e.g., 0.1°C). Allow the system to reach thermal equilibrium at each step.
-
Data Acquisition: At each temperature increment, record the reading from the reference thermometer and capture the color of the liquid crystal film.
-
Spectrophotometer Method: Measure the peak wavelength of the reflected light.
-
Imaging Method: Capture a high-resolution image. The color can be quantified by analyzing the hue value in the HSV color space.
-
-
Calibration Curve: Plot the measured temperature against the peak reflectance wavelength or the calculated hue value. This plot serves as the calibration curve for the thermometer.
-
Hysteresis Check: Perform the calibration procedure for both increasing and decreasing temperature ramps to check for any hysteresis in the color response[2].
Determination of Response Time
Objective: To measure the time taken for the liquid crystal to change color in response to a rapid temperature change.
Materials:
-
Liquid crystal thermometer film
-
A fast-switching heat source (e.g., a Peltier element or a laser)
-
A high-speed camera
-
A fast-response thermocouple synchronized with the camera
-
Data acquisition system to trigger the heat source and record the data
Procedure:
-
Setup: Mount the liquid crystal film on the heat source with the fast-response thermocouple in close proximity to the measurement area.
-
Initial State: Set the initial temperature of the film to just below its active range (i.e., where it is colorless).
-
Triggering and Recording: Simultaneously trigger the heat source to induce a rapid temperature jump into the active range of the liquid crystal and start recording with the high-speed camera.
-
Analysis: Analyze the high-speed video frame by frame to determine the time at which the color change is first observed.
-
Correlation: Correlate this time with the temperature data from the thermocouple to determine the time lag between the surface reaching the activation temperature and the corresponding color display. The response time is typically in the order of a few milliseconds.
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating liquid crystal thermometer performance.
Logical Relationship in Mixture Formulation
Caption: Logical flow for formulating a liquid crystal mixture for a target temperature range.
References
Safety Operating Guide
Proper Disposal of Cholesteryl Linolenate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety. This guide provides detailed, step-by-step procedures for the proper disposal of Cholesteryl linolenate, a common cholesterol ester used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care.[1] It is considered slightly hazardous to aquatic life, and therefore, large quantities should be prevented from entering groundwater, watercourses, or sewage systems.[1][2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal Procedures for Unused this compound
Unused this compound should not be disposed of with household garbage.[2] The primary method of disposal is to treat it as chemical waste and follow your institution's specific protocols for non-hazardous chemical waste.
Step-by-Step Disposal:
-
Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and waste disposal procedures first.
-
Package for Disposal:
-
Place the unused this compound in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.
-
-
Arrange for Chemical Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
Spill Cleanup and Disposal
In the event of a spill, follow these procedures to ensure safe cleanup and disposal of the resulting waste.
Step-by-Step Spill Response:
-
Restrict Access: Cordon off the area of the spill to prevent further contamination.
-
Wear Appropriate PPE: Ensure you are wearing safety glasses, gloves, and a lab coat.
-
Contain and Absorb:
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated chemical waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), and dispose of the cleaning materials as chemical waste.[4]
-
Label and Dispose: Seal and label the waste container with the contents ("this compound spill debris") and arrange for disposal through your institution's EHS department.
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1][2] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No experimental protocols were cited in the generation of these disposal guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Personal protective equipment for handling Cholesteryl linolenate
This guide provides essential safety protocols and logistical information for handling Cholesteryl linolenate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear, step-by-step guidance for use, storage, and disposal.
Hazard Identification and Risk Assessment
This compound is typically supplied as a waxy crystal or powder.[1] While the pure substance is not classified as hazardous according to the Globally Harmonized System (GHS), it should be handled with care as it may be biologically active.[2] The primary risks are associated with inhalation of dust or aerosols and direct contact with skin and eyes.[2] A thorough risk assessment should be conducted before beginning any new experimental protocol. This material should be considered hazardous until further information is available.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following equipment should be used when handling this compound:
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves.[2] | Double-gloving with nitrile gloves. Change gloves frequently, especially after contamination.[2] |
| Eye Protection | Safety glasses with side-shields.[3] | Chemical safety goggles or a full-face shield.[2] |
| Body Protection | Laboratory coat.[2] | A disposable gown worn over a standard laboratory coat.[2] |
| Respiratory Protection | Not generally required for small quantities handled within a chemical fume hood.[2] | For procedures that may generate dust (e.g., weighing), a NIOSH-approved respirator with a particulate filter (such as an N95) is recommended.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure adequate ventilation in the work area.[3]
-
An accessible safety shower and eyewash station must be available.[3]
Standard Handling Protocol:
-
Preparation: Before handling, wash hands thoroughly and don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid form, perform this task in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: this compound is soluble in chloroform at approximately 10 mg/ml.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing. The solvent of choice should be purged with an inert gas.[1]
-
Post-Handling: After handling, wash hands thoroughly, even if gloves were worn.[1] Clean all equipment and decontaminate the work surface.
Storage:
-
Store in a tightly sealed container at -20°C for long-term stability.[1]
-
Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3]
Emergency Procedures: First Aid and Spill Response
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Seek medical attention.[3][4] |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water and soap.[3][4][5] If irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing.[3] Remove contact lenses if present and easy to do.[6] Promptly seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5] |
Chemical Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[3]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Clean-Up:
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[3]
-
Dispose: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, properly labeled container for hazardous waste disposal.[3][6]
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.
-
Segregation: Do not mix with other waste streams.
-
Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not allow the material to enter sewers or surface water.[7][6]
Quantitative Data Summary
The following table summarizes key quantitative and physical properties for this compound.
| Property | Value | Source |
| CAS Number | 604-33-1 | |
| Molecular Formula | C45H76O2 | |
| Molecular Weight | 649.1 g/mol | [1][8] |
| Form | Waxy Crystal / Powder | [1] |
| Solubility | Soluble in chloroform (~10 mg/ml) | [1] |
| Storage Temperature | -20°C | [1] |
| Occupational Exposure Limits | No data available for the pure substance.[3] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
